molecular formula C12H15BrN2O2 B1517833 4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid CAS No. 1099687-04-3

4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid

Cat. No.: B1517833
CAS No.: 1099687-04-3
M. Wt: 299.16 g/mol
InChI Key: YVLKSWSBJTWPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLKSWSBJTWPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249990
Record name 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099687-04-3
Record name 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099687-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Foreword

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for a novel substituted benzoic acid, this compound.

As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques, but to articulate the underlying scientific rationale—the "why" behind each step. We will approach this molecule as a case study, demonstrating how a synthesis of orthogonal analytical methods can lead to an irrefutable structural assignment. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical understanding of how to transform raw analytical data into definitive molecular knowledge.

The Hypothesis: Synthesis and Expected Molecular Formula

Before any analysis begins, we must consider the compound's origin. A likely synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dibromobenzoic acid and 1-methylpiperazine.

This synthetic context is crucial for two reasons:

  • It provides a hypothesized structure to test against our analytical data.

  • It informs us of potential impurities , such as unreacted starting materials or regioisomeric side-products, which our analytical methods must be able to distinguish.

Based on this synthesis, the target molecule is proposed to have the following characteristics:

  • Molecular Formula: C₁₂H₁₅BrN₂O₂

  • Molecular Weight: 300.17 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)

  • Degrees of Unsaturation: 6 (4 for the benzene ring, 1 for the carbonyl, 1 for the second ring of the piperazine system). This value must be consistent with all spectroscopic data.

The Overall Analytical Workflow

A robust structure elucidation strategy relies on a multi-technique approach where each method provides a unique piece of the puzzle. The data from all techniques must converge to support a single, unambiguous structure.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation cluster_3 Final Assignment MS Mass Spectrometry (MS) H_NMR 1D Proton NMR (¹H NMR) MS->H_NMR Provides MW & Formula IR Infrared Spectroscopy (IR) IR->H_NMR Confirms Functional Groups C_NMR 1D Carbon NMR (¹³C NMR) H_NMR->C_NMR COSY 2D COSY (H-H Correlation) C_NMR->COSY HSQC 2D HSQC (C-H Correlation) COSY->HSQC XRAY X-Ray Crystallography (If crystal available) HSQC->XRAY Optional but Definitive Structure Final Structure Confirmed HSQC->Structure Complete C-H Framework XRAY->Structure

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: The First Gate

Mass spectrometry (MS) is the initial and most critical step. It directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight and, with high resolution, the elemental composition.

Experimental Protocol (High-Resolution ESI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.

  • Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

  • Method: Infuse the sample directly into the electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Scan a mass range from m/z 100 to 500.

Data Interpretation and Trustworthiness

The primary goal is to find the mass of the protonated molecule, [M+H]⁺.

  • Isotopic Pattern: A key signature for a bromine-containing compound is the presence of two major peaks of nearly equal intensity, separated by ~2 Da, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a self-validating feature; if this pattern is absent, the compound does not contain a single bromine atom.

  • Exact Mass: High-resolution MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

ParameterPredicted for C₁₂H₁₅BrN₂O₂Observed (Simulated)
[M+H]⁺ (⁷⁹Br) 301.0344301.0341
[M+H]⁺ (⁸¹Br) 303.0324303.0321
Isotope Ratio (⁷⁹Br:⁸¹Br) ~1:1~1:1

The extremely close match between the predicted and observed exact masses (within 5 ppm) provides high confidence in the assigned molecular formula, C₁₂H₁₅BrN₂O₂.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule. While it doesn't provide structural connectivity, it offers a rapid and non-destructive confirmation of key functional groups.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

We expect to see characteristic absorption bands for the proposed functional groups.

Wavenumber (cm⁻¹)BondFunctional GroupSignificance
~3300-2500 (broad)O-HCarboxylic AcidConfirms the presence of the acid proton.
~1700-1680C=OCarboxylic AcidConfirms the carbonyl group.
~1600-1450C=CAromatic RingIndicates the presence of the benzene ring.
~1300-1100C-NAmine/PiperazineConsistent with the piperazine moiety.
~700-550C-BrAryl HalideSuggests the presence of the C-Br bond.

The presence of these bands provides strong, corroborating evidence for the major functional components of the molecule.

NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the local chemical environment of each ¹H and ¹³C atom, allowing for the assembly of the molecular framework.

Experimental Protocol (¹H, ¹³C, and 2D NMR)
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid may exchange with residual water, so DMSO-d₆ is often preferred to observe it.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

Data Interpretation

¹H NMR Analysis:

We must account for all 15 protons in the formula.

  • Aromatic Region (~7.0-8.0 ppm): The benzene ring has three protons. Their chemical shifts and coupling patterns are diagnostic. The proton ortho to the bromine will be distinct from the two protons adjacent to the piperazine and carboxyl groups. We expect to see three distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, integrating to 1H each.

  • Piperazine Ring (~2.5-3.5 ppm): The piperazine ring has 8 protons on four CH₂ groups. Due to the substitution pattern, these may appear as two or more broad multiplets, integrating to a total of 8H.

  • Methyl Group (~2.2-2.4 ppm): The N-CH₃ group will appear as a sharp singlet, integrating to 3H.

  • Carboxylic Acid Proton (~11-13 ppm): This proton is often very broad and may be shifted downfield. Its integration should be 1H.

¹³C NMR Analysis:

We must account for all 12 carbons.

  • Carbonyl Carbon (~165-175 ppm): The carboxylic acid C=O carbon.

  • Aromatic Carbons (~110-160 ppm): Six signals are expected, four for CH carbons and two for quaternary carbons (C-Br and C-N). The C-Br and C-N carbons will have characteristic chemical shifts.

  • Piperazine Carbons (~45-55 ppm): Two or more signals for the CH₂ groups of the piperazine ring.

  • Methyl Carbon (~40-45 ppm): The N-CH₃ carbon.

2D NMR: Connecting the Pieces

The 2D NMR experiments provide the definitive connections.

Caption: Key COSY (H-H) and HSQC (C-H) correlations.

  • HSQC: This experiment is non-negotiable. It will unambiguously link each proton signal to its directly attached carbon. For example, the aromatic proton at ~7.5 ppm will show a correlation to the aromatic carbon at ~120 ppm. This confirms the C-H framework.

  • COSY: This experiment reveals proton-proton coupling networks. We would expect to see a correlation between the aromatic protons that are adjacent to each other (e.g., H-5 and H-6). We would also see correlations between the geminal and vicinal protons within the piperazine ring.

By combining the information from MS (formula), IR (functional groups), ¹H NMR (proton count and environment), ¹³C NMR (carbon count), and 2D NMR (C-H and H-H connectivity), we can assemble the complete structure with a very high degree of confidence.

X-ray Crystallography: The Ultimate Confirmation

When a molecule can be grown into a single, high-quality crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming connectivity, stereochemistry, and bond lengths/angles.

Experimental Protocol
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

The resulting electron density map would visually confirm the entire molecular structure, leaving no room for doubt. While not always feasible, it is considered the gold standard for structure proof.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not achieved by a single experiment but by the logical synthesis of data from multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirmed the elemental formula C₁₂H₁₅BrN₂O₂ via its exact mass and characteristic bromine isotope pattern.

  • Infrared Spectroscopy confirmed the presence of the key carboxylic acid, aromatic, and amine functional groups.

  • NMR Spectroscopy , through a combination of 1D and 2D experiments, provided the complete carbon-hydrogen framework, establishing the precise connectivity of the aromatic ring, the piperazine moiety, and the methyl group.

Each piece of data validates the others, creating a self-consistent and irrefutable body of evidence that supports the proposed structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • IUPAC. Glossary of terms used in physical organic chemistry. [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Spectroscopic Characterization of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the compound 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the molecular structure and purity of this compound. While publicly available experimental spectra for this specific molecule are limited, this guide presents a comprehensive analysis based on established principles and data from structurally related compounds to predict and interpret its spectral features.

Introduction

This compound is a substituted aromatic carboxylic acid containing a piperazine moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing unique and complementary information about the molecule's structure.

This guide will delve into the theoretical underpinnings and practical aspects of these techniques, offering a robust framework for the spectroscopic analysis of this compound and similar compounds.

Molecular Structure and Predicted Spectral Features

The structural integrity of a compound is the foundation of its chemical and biological properties. The following diagram illustrates the molecular structure of this compound and the logical workflow for its characterization.

cluster_structure Molecular Structure cluster_workflow Spectroscopic Workflow mol This compound C₁₂H₁₅BrN₂O₂ MW: 299.17 g/mol NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR is analyzed by IR IR Spectroscopy mol->IR is analyzed by MS Mass Spectrometry mol->MS is analyzed by Interpretation Data Interpretation & Structural Confirmation NMR->Interpretation provides data for IR->Interpretation provides data for MS->Interpretation provides data for

Caption: Molecular structure and spectroscopic analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm) for the chemical shifts.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically employed. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H (ortho to COOH)
~ 7.5 - 7.7dd1HAr-H (ortho to Br)
~ 7.0 - 7.2d1HAr-H (ortho to piperazine)
~ 10.0 - 12.0br s1HCOOH
~ 3.0 - 3.2t4HPiperazine-H (adjacent to N-Ar)
~ 2.4 - 2.6t4HPiperazine-H (adjacent to N-CH₃)
~ 2.2 - 2.3s3HN-CH₃
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Carboxylic Acid)
~ 150 - 155Ar-C (C-N)
~ 130 - 135Ar-C (C-COOH)
~ 125 - 130Ar-CH
~ 120 - 125Ar-CH
~ 115 - 120Ar-C (C-Br)
~ 110 - 115Ar-CH
~ 50 - 55Piperazine-C (adjacent to N-Ar)
~ 45 - 50Piperazine-C (adjacent to N-CH₃)
~ 40 - 45N-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~ 2950MediumC-H stretch (Aliphatic)
~ 1700StrongC=O stretch (Carboxylic Acid)
~ 1600, 1480Medium-StrongC=C stretch (Aromatic)
~ 1250StrongC-N stretch
~ 1100MediumC-O stretch
~ 800StrongC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by a chromatographic technique like liquid chromatography (LC) for LC-MS analysis.

  • Ionization: The molecules are ionized using a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is well-suited for polar molecules like the target compound.

  • Mass Analysis: The ionized molecules are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

For this compound (C₁₂H₁₅BrN₂O₂), the expected molecular weight is approximately 299.17 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion.

m/zAssignment
299[M+H]⁺ with ⁷⁹Br
301[M+H]⁺ with ⁸¹Br
255[M+H - CO₂]⁺ with ⁷⁹Br
257[M+H - CO₂]⁺ with ⁸¹Br

The presence of the pair of peaks with a 2 Da difference and roughly equal intensity is a strong indicator of a monobrominated compound.[1]

Integrated Spectral Interpretation and Structural Confirmation

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

cluster_data Spectroscopic Data cluster_conclusion Conclusion NMR_Data NMR: - Aromatic & Aliphatic Protons - Carboxylic Acid Proton - Carbon Skeleton Confirmation Structural Confirmation of This compound NMR_Data->Confirmation IR_Data IR: - O-H (Carboxylic Acid) - C=O (Carboxylic Acid) - C-N, C-Br Bonds IR_Data->Confirmation MS_Data MS: - Molecular Weight (299.17) - Isotopic Pattern for Bromine - Fragmentation Pattern MS_Data->Confirmation

Caption: Integration of multi-technique spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, confirming the presence of the substituted benzene ring, the piperazine ring, and the methyl and carboxylic acid groups, along with their respective connectivities. The IR spectrum corroborates the presence of key functional groups, particularly the carboxylic acid (O-H and C=O stretches) and the C-N and C-Br bonds. Finally, the mass spectrum confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker.[1]

Conclusion

The structural elucidation of this compound is effectively achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework for the acquisition, analysis, and interpretation of the spectral data for this compound. The predicted data and interpretations presented herein serve as a valuable reference for researchers working on the synthesis and characterization of this and structurally related molecules, ensuring the scientific integrity and robustness of their findings.

References

  • NIST. Benzoic acid, 4-bromo-, methyl ester. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]

  • NIST. Mass spectrum (electron ionization) of Benzoic acid, 4-bromo-, methyl ester. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 4-(Bromomethyl)benzoic acid. National Institutes of Health. [Link]

  • NIST. Benzoic acid, 4-bromo-. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

Sources

potential biological targets of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigation of Potential Biological Targets for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Abstract

This technical guide addresses the compound this compound (CAS 1099687-04-3), a molecule of interest in medicinal chemistry and drug development.[1][2] To date, the specific biological targets of this compound have not been extensively characterized in publicly available literature. This document, therefore, serves as a forward-looking guide for researchers and drug development professionals. It provides a comprehensive framework for target identification and validation, drawing upon established structure-activity relationships (SAR) of its core chemical motifs: the piperazine ring and the substituted benzoic acid scaffold. We will first deconstruct the molecule to hypothesize potential target classes and then present a robust, multi-phase experimental workflow designed to systematically identify, validate, and characterize its mechanism of action.

Introduction and Structural Analysis

This compound is a small molecule featuring several key functional groups that inform predictions of its pharmacological activity.[1] The six-membered piperazine ring, with its two opposing nitrogen atoms, is a highly versatile scaffold known to confer properties such as high water solubility and the ability to form multiple hydrogen bonds, often leading to improved oral bioavailability and target affinity.[3] The presence of this moiety is common in neuroactive compounds, suggesting a potential interaction with central nervous system targets.[4][5]

The benzoic acid portion provides an aromatic core and a carboxylic acid group, which can participate in hydrophobic, ionic, and hydrogen bonding interactions within a target's binding site.[6] The bromine substituent enhances lipophilicity and can act as a bulky group influencing binding orientation, a common strategy in medicinal chemistry to modulate potency and selectivity.[1]

Given the absence of direct target data for this specific molecule, a logical, structure-based approach is required to propose and test potential biological interactions.

Predicted Biological Target Classes Based on Structural Analogs

Analysis of existing literature on compounds containing piperazine and benzoic acid derivatives allows for the formulation of several primary hypotheses for potential target classes.

Predicted Target Class Structural Rationale Potential Therapeutic Area Supporting Evidence from Analog Studies
G-Protein Coupled Receptors (GPCRs) The piperazine moiety is a well-established "privileged scaffold" for GPCRs, particularly neurotransmitter receptors (e.g., serotonin, dopamine).Neurology, PsychiatryPiperazine derivatives are widely explored for antidepressant and other neuroactive effects.[3][5]
Enzymes Substituted benzoyl piperazine/piperidine amides have shown inhibitory activity against enzymes like tyrosinase.[7][8] The core structure can compete with endogenous substrates.Dermatology, OncologyStudies show that benzoic and cinnamic acid derivatives with piperazine amides can act as tyrosinase inhibitors.[7][8]
Ion Channels Benzoic acid derivatives are a foundational class for local anesthetics, which function by blocking ion channels (e.g., sodium channels).Anesthesiology, Pain ManagementThe general structure of an aromatic ring linked to an amine group is characteristic of local anesthetics.[9]
Other Potential Targets Compounds with similar structures have been investigated for broad biological activities, including antimicrobial and antitumor effects.[4]Infectious Disease, OncologyThe versatile nature of the piperazine and benzoic acid scaffolds allows for interaction with a wide range of biological targets.[3][4]

A Proposed Experimental Workflow for Target Identification and Validation

This section outlines a comprehensive, phased approach to de-orphanize this compound, moving from unbiased screening to specific, functional validation.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Biophysical & Biochemical Hit Validation cluster_2 Phase 3: Cellular & Functional Confirmation p1_start Immobilize Compound on solid support p1_process Affinity Chromatography: Incubate with cell lysate p1_start->p1_process p1_elute Elute bound proteins p1_process->p1_elute p1_ms LC-MS/MS Analysis (Protein Identification) p1_elute->p1_ms p2_spr Surface Plasmon Resonance (SPR) (Confirm direct binding, determine kinetics) p1_ms->p2_spr Identified Protein Hits p2_dsf Differential Scanning Fluorimetry (DSF) (Confirm binding via thermal shift) p1_ms->p2_dsf Identified Protein Hits p2_enzyme Enzyme Inhibition Assay (Determine IC50 if target is an enzyme) p1_ms->p2_enzyme Identified Protein Hits p3_cetsa Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in intact cells) p2_spr->p3_cetsa Validated Binder p3_pathway Downstream Pathway Analysis (e.g., Western Blot, Reporter Assay) p2_enzyme->p3_pathway Confirmed Inhibitor p3_cetsa->p3_pathway p3_phenotype Phenotypic Assay (Confirm expected cellular effect) p3_pathway->p3_phenotype

Figure 1: A multi-phase workflow for systematic target de-orphanization.

Phase 1: Unbiased Target Identification using Affinity Chromatography-Mass Spectrometry

Rationale: To avoid bias toward hypothesized targets, an initial screen should identify any protein from a complex biological mixture that physically interacts with the compound. Affinity chromatography coupled with mass spectrometry is the gold standard for this purpose.

Detailed Protocol:

  • Compound Immobilization:

    • Synthesize an analog of this compound with a linker arm (e.g., an aminohexyl linker attached to the carboxylic acid) suitable for covalent coupling. Causality: The linker is crucial to present the pharmacophore to the proteome without steric hindrance while enabling attachment to the solid support.

    • Covalently attach the linker-modified compound to NHS-activated sepharose beads.

    • Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Extraction:

    • Culture a relevant human cell line (e.g., HEK293 for broad protein expression, or a neuronal line like SH-SY5Y if neuroactivity is the primary hypothesis).

    • Lyse cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein structure and complexes.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Chromatography:

    • Equilibrate both the compound-bound and control columns with lysis buffer.

    • Incubate the clarified cell lysate with the beads by gravity flow or gentle rotation for 2-4 hours at 4°C.

    • Wash the columns extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute specifically bound proteins by competing with a high concentration of the free, unmodified compound. Causality: This ensures that only proteins which bind to the specific pharmacophore are eluted, significantly reducing background.

    • Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Concentrate the eluates and run a short 1D-SDS-PAGE gel.

    • Perform an in-gel trypsin digest of the entire protein lane.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the compound eluate compared to the control eluate using label-free quantification (LFQ).

Phase 2: Hit Validation with Biophysical and Biochemical Assays

Rationale: Hits from the primary screen must be validated to confirm direct, specific binding and to quantify the interaction.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Target Immobilization:

    • Express and purify a high-priority protein hit identified from Phase 1.

    • Immobilize the purified protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Create a reference flow cell for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in response units (RU) during the association phase (compound injection) and dissociation phase (buffer flow).

  • Data Interpretation:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Trustworthiness: A low micromolar to nanomolar KD value provides strong evidence of a direct and specific interaction.

Phase 3: Cellular Target Engagement and Functional Validation

Rationale: After confirming a direct biophysical interaction, it is critical to demonstrate that the compound engages its target in a physiological context (i.e., within a living cell) and elicits a functional consequence.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization in intact cells.

  • Methodology:

    • Treat intact cultured cells with the compound or a vehicle control for 1 hour.

    • Heat aliquots of the treated cells to a range of different temperatures (e.g., 40°C to 70°C).

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA.

  • Interpretation:

    • In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" is powerful evidence of target engagement in a cellular environment.

G cluster_pathway Hypothesized GPCR Signaling Pathway Compound 4-bromo-2-(4-methyl-1- piperazinyl)benzoic acid GPCR Hypothesized GPCR Target Compound->GPCR Binds & Activates G_Protein G Protein (e.g., Gαq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activates SecondMessenger Second Messenger (e.g., IP3, DAG) Effector->SecondMessenger Generates CellularResponse Cellular Response (e.g., Ca²⁺ release) SecondMessenger->CellularResponse

Figure 2: A potential signaling pathway if the target is a Gq-coupled GPCR.

Conclusion and Future Directions

While this compound remains a molecule with unconfirmed biological targets, its chemical structure provides a strong basis for rational hypothesis generation. The piperazine and substituted benzoic acid motifs suggest a high probability of interaction with GPCRs, enzymes, or ion channels. The experimental framework presented here offers a robust, unbiased, and systematic path forward for its complete de-orphanization. Successful identification of its primary target(s) will be the critical first step in exploring its potential as a chemical probe for basic research or as a lead compound in a drug discovery program.

References

  • CymitQuimica. CAS 1434128-45-6: Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate.
  • Varela, M.T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • ResearchGate. (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • Smolecule. 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid.
  • ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.
  • BLDpharm. 1099687-04-3|4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.
  • ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Sigma-Aldrich. 4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.
  • Tata, P.D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Med Aromat Plants.
  • Lunkard, A. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube.

Sources

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its analogs, a chemical scaffold of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, biological activities, and therapeutic potential of this versatile compound class. We will explore the causality behind experimental designs and the structure-activity relationships that govern their efficacy, providing a robust foundation for future research and development.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structure is a composite of three key functional moieties, each contributing unique physicochemical properties that are highly valuable for drug design.

  • Benzoic Acid: The carboxylic acid group provides a crucial acidic handle. It can participate in hydrogen bonding and ionic interactions with biological targets, significantly influencing binding affinity and selectivity. Furthermore, it serves as a key site for synthetic modification, allowing for the creation of esters and amides to modulate properties like solubility, cell permeability, and pro-drug potential.

  • Piperazine Ring: The piperazine moiety is one of the most frequently utilized heterocycles in clinically approved drugs.[1] Its presence often enhances aqueous solubility and can be protonated at physiological pH, which is beneficial for optimizing pharmacokinetic profiles.[1] The N-methyl group on the piperazine ring of the parent compound is a common feature, but this site offers a straightforward point for diversification to explore structure-activity relationships (SAR). The piperazine ring itself can act as a rigid linker to orient other pharmacophoric groups correctly within a target's binding site.[1]

  • Bromo Substituent: The bromine atom at the 4-position is a versatile functional group. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring. Critically, it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to probe the chemical space and optimize biological activity.

The combination of these features makes this scaffold a valuable starting point for developing inhibitors of various enzymes, particularly kinases, and modulators of G-protein coupled receptors (GPCRs).[2]

Synthesis and Chemical Reactivity

The construction of the core scaffold and its subsequent derivatization are central to exploring its therapeutic potential. The synthetic strategies are generally robust and allow for modular assembly.

General Synthesis of the Core Structure

A common approach to synthesizing the this compound scaffold involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated benzoic acid derivative with N-methylpiperazine. The reactivity is driven by the presence of an electron-withdrawing group (like the carboxylic acid) ortho or para to the leaving group (a halogen, typically fluorine for higher reactivity).

G SM Starting Material (e.g., 2,4-Dihalobenzoic Acid) Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction Reagent N-methylpiperazine Reagent->Reaction Solvent Solvent (e.g., DMSO, NMP) Solvent->Reaction Conditions Base Base (e.g., K2CO3, DIPEA) Base->Reaction Product Core Scaffold This compound Reaction->Product

Caption: General workflow for synthesizing the core scaffold.

Key Derivatization Strategies

The true utility of this scaffold lies in its potential for diversification. The three key functional groups provide independent handles for modification.

Modification Site Reaction Type Reagents & Conditions Purpose & Rationale
Bromo Group (C4) Suzuki Cross-CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Introduce diverse aromatic systems to explore hydrophobic pockets and pi-stacking interactions within the target binding site.[3]
Buchwald-Hartwig AminationAmines, Pd catalyst, ligand (e.g., BINAP)Introduce primary or secondary amines to form new hydrogen bond donors/acceptors.
Carboxylic Acid Amide CouplingAmines, coupling agents (e.g., HATU, DCC/DMAP)Generate amide libraries to improve metabolic stability, modulate solubility, and introduce new interaction points.[3]
EsterificationAlcohols, acid catalyst or alkyl halides with baseCreate ester pro-drugs to enhance cell permeability or modify pharmacokinetic profiles.[4]
Piperazine Nitrogen N-Alkylation / Reductive AminationAlkyl halides or aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃)Modify the basicity and steric bulk of the piperazine substituent to fine-tune binding and physical properties.

These reactions allow for the systematic exploration of the chemical space around the core scaffold, which is fundamental to optimizing potency, selectivity, and drug-like properties.

Biological Activities and Therapeutic Landscape

Derivatives of the 4-bromo-2-(piperazinyl)benzoic acid scaffold have demonstrated a remarkable breadth of biological activities, underscoring their potential across multiple therapeutic areas. The piperazine moiety, in particular, is known to interact with neurotransmitter systems, while the overall structure is well-suited for targeting enzyme active sites.[4]

Oncology
  • Kinase Inhibition: This scaffold is a key intermediate in the synthesis of potent kinase inhibitors.[2] By modifying the C4-bromo position with appropriate aromatic systems, derivatives can be designed to target the ATP-binding site of various kinases implicated in cancer, such as those involved in cell signaling and proliferation pathways.

  • Antitumor and Cytotoxic Activity: Several analogs have shown direct cytotoxic effects on cancer cell lines.[4] For example, related thiazole-based structures have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are critical for cancer cell survival.[5] More recently, piperidine-containing benzimidazole derivatives have been identified as novel c-Myc inhibitors, a key target in lung cancer.[6]

G cluster_0 Normal Kinase Activity Drug Scaffold Derivative (Kinase Inhibitor) Kinase Kinase ATP Binding Site Drug->Kinase Binds to PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Block Inhibition ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->Downstream Blocks Signal G cluster_0 Pharmacophore Model A Hydrogen Bond Acceptor (Carboxylic Acid) B Hydrophobic/Aromatic Region (Substituent at C4) C Basic Amine / H-Bond Acceptor (Piperazine) D Aromatic Core (Benzoic Acid Ring) D->A D->B D->C

Caption: Key pharmacophoric features of the scaffold.

Pharmacokinetics and Drug Development

A key advantage of the piperazine-containing scaffold is its favorable impact on pharmacokinetic (PK) properties. [1]

  • Solubility: The basic nitrogen of the piperazine ring is typically protonated at physiological pH, which generally improves aqueous solubility—a critical factor for oral bioavailability.

  • Permeability: While increased polarity from the ionized piperazine can reduce passive diffusion, a careful balance must be struck. In silico tools, such as the "Boiled-egg plot," can be used to predict the gastrointestinal absorption and brain penetration of new analogs, helping to guide synthetic efforts. [3]* Metabolism: The N-methyl group of the piperazine and the aromatic ring are potential sites of metabolism by cytochrome P450 enzymes. Derivatization at these positions can be used to block metabolic pathways and improve the compound's half-life.

  • Clearance: Studies on related prolyl-piperazinylacetic acid derivatives have shown moderate plasma clearance in preclinical species like rats and dogs, suggesting that compounds based on this scaffold can achieve favorable metabolic stability. [7]

Experimental Protocols

To ensure the practical applicability of this guide, we provide a representative, self-validating protocol for the synthesis of a key intermediate.

Protocol: Synthesis of N-(Aryl)pyrazine-2-carboxamide Derivative

This protocol is adapted from a procedure used to synthesize bioactive amides from a bromo-aniline precursor, demonstrating a key derivatization step. [3] Objective: To couple pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline via amide bond formation.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • 4-Bromo-3-methyl aniline (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, Schlenk flask, ice bath

Step-by-Step Procedure:

  • Preparation: Add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and DMAP (0.2 eq) to an oven-dried 100 mL Schlenk flask containing a magnetic stirrer.

  • Dissolution: Add 50 mL of anhydrous DCM to the flask and stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring continuously. This is crucial to control the exothermic reaction with the coupling agent.

  • Coupling Agent Addition: Once the mixture has reached 0 °C, slowly add DCC (1.1 eq) to the flask.

  • Reaction: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and remove the ice bath, allowing the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. [3] Self-Validation: The success of the reaction is confirmed by the formation of the insoluble DCU precipitate. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values. [3]

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly versatile and valuable platform in drug discovery. The inherent structural and chemical properties of its constituent parts provide a robust foundation for developing novel therapeutics across oncology, CNS disorders, and infectious diseases. The synthetic tractability of the core allows for extensive and systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on leveraging this scaffold to tackle increasingly complex biological targets. The application of advanced synthetic methods, such as late-stage functionalization and photocatalysis at the bromo-position, will open new avenues for chemical diversification. Furthermore, integrating computational modeling and machine learning with traditional medicinal chemistry approaches will accelerate the design-synthesis-test-analyze cycle, unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
  • Smolecule. (2024). 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid. Smolecule.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. ChemicalBook.
  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Mini-Reviews in Organic Chemistry, 12(3).
  • Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223.
  • El-Kashef, H., et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International, 240, 81-88.
  • BLDpharm. (n.d.). 4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid. BLDpharm.
  • Trivedi, P. P., et al. (2010). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal Chemistry Research, 19(7), 710-724.
  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com.
  • BenchChem. (n.d.). Synthesis routes of 4-(2-bromoacetyl)benzoic Acid. BenchChem.
  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385.
  • Chiba, J., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2725-2746.
  • Singh, R., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88.
  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
  • Lunkard, A. (2020, November 10). Local Anesthetics SAR of Benzoic acid derivatives. YouTube.
  • Glavač, D., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(14), 5389.
  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023.

Sources

solubility and stability of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility and Stability Profile of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid: A Methodological Framework for Preformulation Development

Executive Summary

The successful development of any active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties. This guide provides a robust methodological framework for the characterization of this compound, a molecule of interest in medicinal chemistry. We will detail the critical experimental protocols and the underlying scientific rationale for determining its solubility and stability profiles. These two parameters are paramount as they directly dictate an API's bioavailability, formulation strategy, and shelf-life. This document is designed not merely as a list of procedures, but as a strategic guide to generate the foundational data package required for informed decision-making in the preformulation and early development stages.

Introduction: The Criticality of Physicochemical Characterization

This compound is a compound whose structure presents key features that warrant in-depth investigation. The presence of a carboxylic acid (anionic) and a tertiary amine within the piperazine ring (cationic) suggests zwitterionic character and a strong pH-dependence on its solubility. The brominated phenyl ring contributes to its lipophilicity. Understanding the interplay of these functional groups is essential for predicting its behavior in physiological environments and during the manufacturing process.

Solubility directly impacts a drug's absorption and, consequently, its therapeutic efficacy.[1][2][3] Stability determines the drug's shelf-life and ensures that patients receive a safe and effective dose, free of potentially harmful degradation products.[4][5] This guide, therefore, outlines the self-validating experimental systems required to thoroughly profile this candidate molecule.

Solubility Characterization: From Aqueous Profile to Formulation Readiness

A comprehensive solubility assessment is the cornerstone of preformulation. It informs the Biopharmaceutics Classification System (BCS) and guides the selection of appropriate formulation strategies to ensure adequate drug exposure.[2]

Thermodynamic (Equilibrium) Solubility in Aqueous Media

Expertise & Experience: The goal of this study is to determine the true equilibrium solubility, which represents the maximum amount of dissolved API under thermodynamic balance. We employ the shake-flask method, which, while time-consuming, is the gold standard for its accuracy. The selection of pH values is critical; we use buffers that mimic the physiological journey from the stomach (pH ~1.2) to the intestine (pH 4.5-6.8) to predict in-vivo dissolution.

Experimental Protocol:

  • Media Preparation: Prepare buffered solutions at pH 1.2 (0.1 N HCl), 4.5 (Acetate Buffer), and 6.8 (Phosphate Buffer). Additionally, prepare purified water.

  • Sample Addition: Add an excess of solid this compound to separate vials containing each medium. A visible amount of undissolved solid must remain to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 37 °C for physiological relevance) for 24 to 48 hours. This duration is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to settle. Withdraw an aliquot and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Analyze the clear filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method to determine the concentration of the dissolved API.

Data Presentation: Hypothetical pH-Solubility Profile

Medium pH Temperature (°C) Hypothetical Solubility (µg/mL)
0.1 N HCl1.237250
Acetate Buffer4.53750
Phosphate Buffer6.837150
Purified Water~7.037120
Solubility in Organic Solvents

Expertise & Experience: Understanding solubility in organic and co-solvents is vital for developing liquid formulations (e.g., for toxicology studies) and for defining purification and crystallization steps. The selection of solvents covers a range of polarities to identify potential formulation vehicles.

Experimental Protocol: The protocol is analogous to the thermodynamic solubility method, using selected organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO) instead of aqueous buffers. Equilibration is typically faster and can often be achieved within 4-8 hours at 25 °C.

Data Presentation: Hypothetical Solvent Solubility

Solvent Temperature (°C) Hypothetical Solubility (mg/mL)
Ethanol2515
Propylene Glycol2545
PEG 4002580
DMSO25>200

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_analysis 3. Analysis prep_media Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8) & Solvents add_api Add Excess API to Vials prep_media->add_api equilibrate Shake at Constant Temperature (24-48h for aqueous) add_api->equilibrate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample analyze_hplc Quantify Filtrate by HPLC-UV filter_sample->analyze_hplc report Report Solubility (µg/mL or mg/mL) analyze_hplc->report

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Trustworthiness: A robust stability profile is non-negotiable for regulatory submission and patient safety. Forced degradation, or stress testing, is a systematic process to accelerate the degradation of an API under harsh conditions.[5][] Its primary goals are to identify potential degradation products, elucidate degradation pathways, and, most critically, to prove that the chosen analytical method is "stability-indicating"—meaning it can separate and quantify the intact API from all of its degradation products.[4][7]

Expertise & Experience: The conditions are chosen based on ICH Q1A(R2) guidelines.[4] A target degradation of 5-20% is generally sought; this provides enough degradation product for detection and characterization without compromising the sample to the point where secondary degradation obscures the primary pathways.[7][8]

Forced Degradation Protocol
  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C.

    • Thermal Degradation (Solid): Store the solid API in an oven at 80°C.

    • Photostability: Expose the solid API and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B.[8]

  • Time Points: Sample each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). Base-catalyzed reactions are often faster and may require shorter time points.

  • Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis to halt the reaction.

  • Analysis: Analyze all samples by HPLC-UV, comparing them to an unstressed control. Use a photodiode array (PDA) detector to assess peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any new peaks (degradants).

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A/Q1B) API API: 4-bromo-2-(4-methyl-1- piperazinyl)benzoic acid Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat, Solid & Solution) API->Thermal Photo Photolytic (Light & UV) API->Photo Analysis Analysis by Stability-Indicating Method (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Characterize Degradants Analysis->Outcome

Caption: Logical Flow of a Forced Degradation Study.

Data Interpretation

The results will reveal the API's liabilities. For example, significant degradation under basic conditions might suggest lability of an ester group (if present) or other base-sensitive functionalities. Degradation under oxidative stress could indicate sensitivity of the piperazine ring. This information is critical for defining packaging, storage conditions, and compatible excipients in a final drug product.[]

Data Presentation: Hypothetical Forced Degradation Summary

Stress Condition % Degradation Number of Degradants Comments / Potential Pathway
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)8%1Minor degradation observed.
Base Hydrolysis (0.1 N NaOH, 60°C, 8h)19%2Significant degradation; potential N-dealkylation.
Oxidation (3% H₂O₂, RT, 24h)15%2N-oxide formation on piperazine ring is likely.
Thermal (80°C, 72h)< 2%0Thermally stable in solid state.
Photostability (ICH Q1B)6%1Minor sensitivity to light; requires protection.

Conclusion and Strategic Path Forward

This technical guide outlines the essential, industry-standard methodologies for a foundational assessment of this compound. The data generated from these solubility and stability studies will form a comprehensive profile, enabling a data-driven approach to subsequent development activities. The pH-solubility profile will dictate the feasibility of an oral dosage form and inform formulation choices, while the stability profile will ensure the development of a safe, effective, and robust drug product with an appropriate shelf-life. This initial investment in thorough characterization is a critical risk-mitigation step that pays significant dividends throughout the entire drug development lifecycle.

References

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Luminata by ACD/Labs URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Solubility Testing in Drug Discovery: Key Insights and Methods Source: AxisPharm URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

Sources

Methodological & Application

protocol for synthesizing 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceutical compounds, including kinase inhibitors and antipsychotic agents[1]. The protocol details a robust and efficient method centered on the nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-2-fluorobenzoic acid and N-methylpiperazine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and safety precautions.

Introduction and Scientific Background

This compound is a bifunctional molecule featuring a brominated benzoic acid core and a methylpiperazine moiety. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry, allowing for subsequent modifications, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted position, to generate complex molecular scaffolds[1][2].

The synthesis protocol described herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr). In this reaction, the fluorine atom at the C2 position of 4-bromo-2-fluorobenzoic acid serves as an excellent leaving group. The reaction is facilitated by the electron-withdrawing nature of the adjacent carboxylic acid group, which activates the aromatic ring towards nucleophilic attack by the secondary amine of N-methylpiperazine.

An alternative, though often more complex, approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is highly versatile for forming C-N bonds but requires careful selection of a palladium catalyst, a specialized phosphine ligand, and a base to achieve high yields[3][4][5]. For this specific target molecule, the SNAr pathway is generally more straightforward and cost-effective, making it the preferred method.

Reaction Scheme and Mechanism

The core of this synthesis is the SNAr reaction. The nucleophilic nitrogen of N-methylpiperazine attacks the carbon atom bearing the fluorine, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored upon the expulsion of the fluoride ion. A base is used to neutralize the hydrofluoric acid (HF) generated in situ.

Caption: Reaction scheme for the synthesis.

Materials and Equipment

Reagents
ReagentMW ( g/mol )Molar Eq.AmountNotes
4-Bromo-2-fluorobenzoic acid219.011.0(Scale-dependent)Starting material. Can be synthesized from 2-fluoro-4-bromotoluene[6][7].
N-Methylpiperazine100.161.2 - 1.5(Scale-dependent)Nucleophile. A slight excess ensures complete reaction.
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0(Scale-dependent)Anhydrous, powdered. Acts as the base.
Dimethyl Sulfoxide (DMSO)78.13-(Solvent)Anhydrous. A polar aprotic solvent is crucial.
Deionized Water18.02-(Work-up)Used for precipitation and washing.
Hydrochloric Acid (HCl)36.46-(Work-up)1M or 2M solution for pH adjustment.
Ethyl Acetate88.11-(Washing)For washing the crude product.
Hexanes--(Washing)For washing the crude product.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Buchner funnel and filter flask for vacuum filtration

  • pH meter or pH paper

  • Rotary evaporator

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization

Detailed Experimental Protocol

G start Start setup 1. Reaction Setup Combine reactants, base, and DMSO in a flask. start->setup heat 2. Heating Heat reaction mixture to 120°C for 8-16 hours. setup->heat monitor 3. Monitoring Track reaction progress using TLC or LC-MS. heat->monitor workup 4. Work-up & Isolation Cool, quench with water, adjust pH to precipitate product. Filter and wash solid. monitor->workup purify 5. Purification Recrystallize the crude product from a suitable solvent (e.g., Ethanol/Water). workup->purify characterize 6. Characterization Confirm structure and purity via NMR, MS, and melting point. purify->characterize end End Product characterize->end

Caption: Experimental workflow diagram.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.

  • Begin stirring the suspension.

  • Add N-methylpiperazine (1.3 eq) to the flask via syringe.

  • Equip the flask with a reflux condenser.

Step 2: Reaction Execution

  • Heat the reaction mixture to 120 °C using a heating mantle.

  • Maintain this temperature and continue stirring for 8-16 hours. The reaction mixture will typically turn from a pale suspension to a darker, more homogeneous solution.

Step 3: Reaction Monitoring

  • Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For TLC, use a mobile phase such as 10% methanol in dichloromethane. The product should have a different Rf value than the starting material.

  • The reaction is considered complete when the starting 4-bromo-2-fluorobenzoic acid is no longer detectable.

Step 4: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture slowly into a beaker containing deionized water (approximately 10 times the volume of DMSO used). This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes.

  • Adjust the pH of the suspension to ~6-7 using a 1M HCl solution. The product is a zwitterion and often exhibits minimal solubility near its isoelectric point.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake sequentially with deionized water (2x volume), followed by a cold solvent like ethyl acetate or a mixture of ethyl acetate/hexanes to remove non-polar impurities.

Step 5: Purification

  • The crude solid can be purified by recrystallization.

  • Transfer the solid to a flask and add a minimal amount of a hot solvent, such as ethanol, isopropanol, or an ethanol/water mixture, until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include signals in the aromatic region (approx. 7.0-7.8 ppm), two broad multiplets for the piperazine ring protons (approx. 2.8-3.2 ppm), a singlet for the N-methyl group (approx. 2.2-2.4 ppm), and a very broad singlet for the carboxylic acid proton (>10 ppm). The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the aromatic carbons, the piperazine carbons, the N-methyl carbon, and the carboxyl carbon (approx. 165-170 ppm).

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₆BrN₂O₂ (m/z 299.04) and a characteristic isotopic pattern for a monobrominated compound ([M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio).

  • Melting Point: A sharp melting point indicates high purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

    • N-Methylpiperazine: Corrosive and flammable. Handle in a well-ventilated fume hood.

    • 4-bromo-2-fluorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Procedure: The reaction is performed at high temperatures. Use appropriate caution when handling the hot apparatus. The work-up involves acids; handle with care.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

The Strategic Utility of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for intricate molecular architectures has never been greater. Central to the construction of these complex molecules is the availability of versatile chemical building blocks that offer multiple points for synthetic elaboration. 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is one such scaffold, embodying a unique combination of structural features that make it a highly valuable intermediate for organic synthesis. Its utility is principally derived from the presence of a reactive aryl bromide, a nucleophilic piperazine moiety, and a carboxylic acid, all of which can be selectively manipulated to build molecular complexity.

This application note provides a comprehensive guide to the use of this compound in key organic transformations, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C12H15BrN2O2[1]
CAS Number 1099687-04-3[1][2]
Molecular Weight 299.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and non-polar organic solvents.

Synthesis of this compound

The synthesis of the title compound is readily achievable through a nucleophilic aromatic substitution reaction. A common starting material is 2,4-dibromobenzoic acid, where the bromine atom at the 2-position is activated towards displacement by the adjacent carboxylic acid.

start 2,4-Dibromobenzoic Acid product This compound start->product Nucleophilic Aromatic Substitution reagent1 N-Methylpiperazine reagent1->product reagent2 Base (e.g., K2CO3) reagent2->product solvent Solvent (e.g., DMSO) solvent->product

Caption: Synthetic route to the target compound.

Protocol 1: Synthesis from 2,4-Dibromobenzoic Acid

Materials:

  • 2,4-Dibromobenzoic acid (1.0 equiv)

  • N-Methylpiperazine (1.2 equiv)

  • Potassium carbonate (K2CO3) (2.5 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a round-bottom flask, add 2,4-dibromobenzoic acid, potassium carbonate, and DMSO.

  • Add N-methylpiperazine to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the benzoic acid ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, making it a cornerstone for library synthesis in drug discovery programs.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[4]

reactant This compound product 4-substituted-2-(4-methyl-1-piperazinyl)benzoic acid reactant->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)2 and PPh3.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)2/PPh3 is a classic and robust catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging couplings, more advanced phosphine ligands like SPhos or XPhos may be beneficial.

  • Base: Potassium carbonate is a common and effective base for Suzuki reactions. It is strong enough to facilitate the transmetalation step without causing unwanted side reactions.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[5][6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals. Using this compound, a variety of primary and secondary amines can be introduced at the 4-position.

reactant This compound product 4-amino-2-(4-methyl-1-piperazinyl)benzoic acid reactant->product Buchwald-Hartwig Amination amine R1R2NH amine->product catalyst Pd Catalyst catalyst->product ligand Ligand ligand->product base Base base->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Add this compound and toluene.

  • Add morpholine to the mixture.

  • Seal the tube and heat the reaction to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by the addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd2(dba)3 is a common Pd(0) source. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido complex.

  • Solvent: Anhydrous, non-polar solvents like toluene are typically used to prevent unwanted side reactions and to achieve the necessary reaction temperatures.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex organic molecules. Its trifunctional nature allows for selective transformations, with the aryl bromide moiety serving as a linchpin for palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable intermediate. As with any synthetic procedure, optimization may be necessary for specific substrates, but the principles and guidelines presented herein offer a robust starting point for exploration.

References

Sources

Application Notes & Protocols for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists in Pharmaceutical Development

Introduction: Strategic Importance in Kinase Inhibitor Synthesis

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in the synthesis of targeted oncology therapeutics. Its strategic importance lies in its pre-configured arrangement of reactive sites: a carboxylic acid for amide bond formation, a piperazine moiety for coupling reactions, and a bromine atom that can participate in cross-coupling reactions or serve as a key structural element.

This molecule is most notably a key intermediate in the synthesis of Brigatinib , a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1] Brigatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation inhibitors like crizotinib.[2][3] The structural integrity and purity of this compound are therefore paramount to the successful and efficient synthesis of the final active pharmaceutical ingredient (API).

This document provides detailed protocols for the synthesis, purification, and characterization of this key intermediate, grounded in established chemical principles and tailored for researchers in drug development.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves the displacement of a fluoride atom from a difluorobenzoic acid precursor by 1-methylpiperazine. The fluorine atom ortho to the carboxylic acid is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the carboxyl group and the para-bromo substituent.

Rationale for Reagent and Condition Selection
  • Starting Material: 4-Bromo-2,6-difluorobenzoic acid is the preferred starting material. The two fluorine atoms activate the ring for SNAr, and their displacement dictates the regiochemistry of the product.

  • Nucleophile: 1-Methylpiperazine serves as the incoming nucleophile. The secondary amine of the piperazine ring is the reactive site.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species formed during the reaction, accelerating the rate of the SNAr reaction.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2,6-difluorobenzoic acid (10.0 g, 42.2 mmol).

  • Solvent and Reagent Addition: Add DMSO (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add 1-methylpiperazine (5.07 g, 50.6 mmol, 1.2 equivalents) dropwise over 10 minutes.

  • Base Addition: Add triethylamine (8.54 g, 84.4 mmol, 2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (500 mL).

  • pH Adjustment & Precipitation: Adjust the pH of the aqueous solution to ~6.0 using 1N HCl. A precipitate will form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected product is an off-white to pale yellow solid.

Synthesis Workflow Diagram

Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Charge Reactor with 4-bromo-2,6-difluorobenzoic acid AddSolvent 2. Add DMSO Setup->AddSolvent AddReagents 3. Add 1-Methylpiperazine & Triethylamine AddSolvent->AddReagents Heat 4. Heat to 80-90°C for 12-16h AddReagents->Heat Monitor 5. Monitor by HPLC/TLC Heat->Monitor Quench 6. Cool and Quench in Ice Water Monitor->Quench Precipitate 7. Adjust pH to ~6.0 Quench->Precipitate Filter 8. Filter and Wash with Cold Water Precipitate->Filter Dry 9. Dry under Vacuum Filter->Dry

Caption: Workflow for the synthesis of this compound.

Purification Protocol: Recrystallization

For pharmaceutical applications, high purity of the intermediate is essential. Recrystallization is an effective method for purifying the crude product, leveraging differences in solubility between the desired compound and impurities at different temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water is often effective. The compound is soluble in hot ethanol, and the addition of water as an anti-solvent induces crystallization upon cooling.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 10 mL per gram of crude product) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate.

Analytical Techniques and Expected Results
Technique Parameter Expected Result
1H NMR Chemical Shifts (δ)Aromatic protons, piperazine protons, and methyl protons in distinct regions. Signals should be consistent with the proposed structure.
13C NMR Chemical Shifts (δ)Peaks corresponding to all unique carbon atoms in the molecule, including the carboxyl carbon, aromatic carbons, and aliphatic carbons of the piperazine ring.
Mass Spec (ESI-MS) m/z[M+H]+ peak corresponding to the molecular weight of the compound (C12H15BrN2O2: 315.04 g/mol ). The isotopic pattern for bromine (79Br/81Br) should be observed.
FTIR Wavenumbers (cm-1)Broad O-H stretch from the carboxylic acid (~3000 cm-1), C=O stretch (~1700 cm-1), and C-N stretches.
HPLC Purity≥ 99.0% area by UV detection.
Melting Point Temperature RangeA sharp melting point range, indicating high purity.
Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Quality Control Workflow Diagram

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Quality Sample Purified Intermediate Sample NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Purity (≥99.0%) Sample->HPLC MP Melting Point Sample->MP Result Release for Downstream Use NMR->Result All Specs Met MS->Result All Specs Met FTIR->Result All Specs Met HPLC->Result All Specs Met Fail Repurify or Reject Batch HPLC->Fail Specs Not Met MP->Result All Specs Met MP->Fail Specs Not Met

Caption: Quality control workflow for this compound.

Application in Brigatinib Synthesis

In the total synthesis of Brigatinib, this compound serves as one of the two key fragments that are joined via an amide bond. The carboxylic acid group is activated and then coupled with the aniline moiety of the second key intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]aniline.

The Coupling Reaction

This amide bond formation is a standard peptide coupling reaction. The carboxylic acid is typically activated in situ using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base.

Final Step in Brigatinib Core Synthesis

Brigatinib_Coupling IntermediateA 4-bromo-2-(4-methyl-1- piperazinyl)benzoic acid (This Document's Focus) Reagents Amide Coupling Agents (e.g., HATU, EDC) Base, Solvent IntermediateB 2-methoxy-4-[4-(4-methyl-1-piperazinyl) -1-piperidinyl]aniline Coupling + Product Brigatinib Precursor (Amide Bond Formed) Reagents->Product

Caption: Coupling reaction to form the core structure of Brigatinib.

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally related compounds like 4-bromobenzoic acid and 4-(bromomethyl)benzoic acid should be considered for handling protocols.[4][5][6][7]

  • Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8] It may be harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6][8]

  • Handling: Avoid breathing dust.[6] Wash hands thoroughly after handling.[8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Google Patents.Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents.
  • Frontiers in Pharmacology. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity.[Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]

  • NIST. Benzoic acid, 4-bromo-.[Link]

  • PubMed Central. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.[Link]

  • PubMed. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates.[Link]

  • Google Patents.A process for the preparation of 2-(4-methylphenyl)
  • Google Patents.Process for the preparation of 2-(4-methylphenyl)
  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.[Link]

  • PubChem. 4-(Bromomethyl)benzoic acid.[Link]

  • Pharmacia. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.[Link]

  • ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.[Link]

  • PubMed Central. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer.[Link]

  • PubMed. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis.[Link]

  • University of Lethbridge. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.[Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate.[Link]

  • IJISRT. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.[Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.[Link]

  • Hyma Synthesis Pvt. Ltd. Homepage.[Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.[Link]

  • NIST. Benzoic acid, 4-bromo-, methyl ester.[Link]

  • Royal Society of Chemistry. Electronic Supplementary Information.[Link]

  • Google Patents.A process for the preparation of 2-(4-methylphenyl)
  • PubChem. Brigatinib.[Link]

  • WIPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]

  • Chegg. Solved: Please analyze all spectra for 4-bromobenzoic acid...[Link]

Sources

Application Notes & Protocols: 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Pharmaceuticals - A New Frontier in Materials Science

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is a molecule primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antipsychotic agents[1]. Its unique molecular architecture, however, presents a compelling case for its application beyond medicinal chemistry. This guide delineates the potential of this compound as a sophisticated building block in materials science, particularly in the burgeoning field of Metal-Organic Frameworks (MOFs) and coordination polymers. We will explore its latent capabilities as a multifunctional organic linker and provide detailed protocols for its prospective use in creating novel, functional materials.

Molecular Architecture and Potential for Material Synthesis

The structure of this compound is endowed with three key functional domains that make it an exciting candidate for a linker in coordination polymers and MOFs:

  • The Carboxylate Group (-COOH): This is a classic coordination site for forming strong bonds with metal ions or clusters, which are the inorganic nodes of MOFs. Aromatic polycarboxylic acids are a well-established class of linkers in the design of robust and porous frameworks[2].

  • The Piperazine Moiety: The two nitrogen atoms of the piperazine ring offer additional potential coordination sites. The tertiary amine is a potential Lewis base site that can interact with guest molecules or be protonated to influence the charge and properties of the framework. Piperazine-functionalized MOFs have demonstrated enhanced gas storage capabilities[3].

  • The Bromo-Substituent (-Br): The bromine atom on the aromatic ring is a versatile handle for post-synthetic modification. This allows for the properties of the material to be fine-tuned after its initial synthesis, opening avenues for applications in catalysis, sensing, and more.

These features suggest that this compound can be used to construct materials with tailored porosity, chemical functionality, and reactivity.

Prospective Application: A Novel Linker for Metal-Organic Frameworks

We propose the use of this compound as a linker for the synthesis of new MOFs. The following sections provide detailed protocols for this potential application.

General Considerations for MOF Synthesis

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal, solvent, temperature, and reaction time can all influence the final structure and properties of the MOF.

Experimental Protocol: Synthesis of a Hypothetical MOF (M-BMBP)

This protocol describes a general procedure for the synthesis of a hypothetical MOF, designated as M-BMBP (Metal-4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid), using a divalent metal salt.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
This compound1099687-04-3299.16Sigma-Aldrich>97%
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)10196-18-6297.49Acros Organics>98%
N,N-Dimethylformamide (DMF)68-12-273.09Fisher Scientific>99.8%
Ethanol64-17-546.07VWR Chemicals>99.5%

Protocol:

  • In a 20 mL scintillation vial, dissolve 29.9 mg (0.1 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cool the oven to room temperature over 12 hours.

  • Colorless, crystalline solids should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • The resulting crystals can be dried under vacuum at room temperature.

Causality and Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature: The temperature of 120 °C is chosen to provide sufficient energy for the formation of the coordination bonds and to promote the crystallization of the framework.

  • Reaction Time: A 48-hour reaction time allows for the slow growth of well-defined crystals.

Characterization of the Synthesized MOF

The successful synthesis of M-BMBP would be confirmed using a suite of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which the framework decomposes.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the material.

Post-Synthetic Modification: Tailoring Functionality

The bromine atom on the aromatic ring of the linker is a prime site for post-synthetic modification (PSM). This powerful technique allows for the covalent modification of the MOF after its synthesis, enabling the introduction of new functional groups and the tuning of the material's properties.

Workflow for Post-Synthetic Modification

PSM_Workflow Start Synthesized M-BMBP MOF Solvent_Exchange Solvent Exchange (e.g., with THF) Start->Solvent_Exchange Prepare for reaction Reaction Suzuki Coupling Reaction (e.g., with Phenylboronic Acid, Pd catalyst, base) Solvent_Exchange->Reaction Introduce reagents Washing Washing and Purification Reaction->Washing Remove excess reagents End Functionally Modified MOF (M-BMBP-Ph) Washing->End Isolate final product

Sources

Application Notes and Protocols for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid (CAS No. 1099687-04-3) is a strategically functionalized aromatic compound with significant potential in medicinal chemistry and materials science.[1] Its structure incorporates three key features: a carboxylic acid for amide bond formation or salt formation, a piperazine moiety common in bioactive molecules for modulating physicochemical properties, and an aryl bromide that serves as a versatile handle for carbon-carbon and carbon-nitrogen bond-forming reactions.[2][3] This unique combination makes it a valuable building block for the synthesis of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical and Safety Profile

While specific experimental data for this compound is not extensively published, its properties can be estimated based on related structures such as bromobenzoic acids.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₂H₁₅BrN₂O₂-
Molecular Weight 299.17 g/mol -
Appearance White to off-white crystalline powderBased on analogs like 3-bromo-2-methylbenzoic acid.[4]
Melting Point >200 °C (decomposition likely)The zwitterionic nature may lead to a high melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), limited solubility in water and nonpolar solvents.Based on general solubility of similar benzoic acids.[5]

Safety and Handling:

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from related brominated aromatic compounds, which may cause skin and eye irritation.[7]

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible route involves the reaction of 2,4-dibromobenzoic acid with 1-methylpiperazine. The bromine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at the 1-position.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the principles of nucleophilic aromatic substitution on activated aryl halides.[8][9]

Reagents and Materials:

  • 2,4-dibromobenzoic acid

  • 1-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,4-dibromobenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-methylpiperazine (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH ~6 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Spectroscopic Data (based on analogs):

  • ¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, piperazine protons around 2.5-3.5 ppm, and the N-methyl protons as a singlet around 2.3 ppm.

  • ¹³C NMR: Aromatic carbons between 110-150 ppm, the carboxylic acid carbon around 165-175 ppm, and aliphatic carbons of the piperazine ring in the range of 45-55 ppm.

  • Mass Spectrometry (ESI+): [M+H]⁺ at m/z 300.04.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a new carbon-carbon bond.[10] This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[11]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[12][13]

Reagents and Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction vial or Schlenk tube

  • Magnetic stirrer with heating

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture to 90-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd catalyst and ligand to Schlenk tube B Evacuate and backfill with inert gas A->B C Add solvent, aryl bromide, amine, and base B->C D Heat reaction mixture with stirring C->D E Monitor progress by TLC/LC-MS D->E F Cool, dilute, and filter E->F G Aqueous workup (wash with water and brine) F->G H Dry, concentrate, and purify G->H

Sources

Quantitative Analysis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid: Advanced Chromatographic Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed analytical methodologies for the precise and accurate quantification of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid (MW: 299.17 g/mol , CAS: 1099687-04-3)[1]. As a compound of interest in medicinal chemistry and pharmaceutical development, robust analytical methods are essential for its characterization, quality control, and pharmacokinetic assessment[2]. This document outlines two primary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for bulk substance and formulation analysis, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters are discussed to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a substituted benzoic acid derivative containing a piperazine moiety, a common functional group in pharmacologically active molecules[2]. The accurate determination of its concentration is a critical step throughout the drug development lifecycle. For instance, in process chemistry, it ensures batch-to-batch consistency. In pharmacology and clinical studies, it is fundamental for establishing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

The selection of an analytical technique is governed by the sample matrix and the required sensitivity.

  • HPLC-UV is a workhorse technique for pharmaceutical analysis due to its robustness and simplicity. It is ideal for quantifying the active ingredient in relatively clean samples where concentration levels are high (µg/mL to mg/mL range)[3]. The chromophores within the molecule—the brominated benzene ring—allow for strong UV absorbance, making this detection method highly suitable.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (pg/mL to ng/mL range)[3][4]. Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte minimizes interference from endogenous components in complex matrices like plasma, which is essential for accurate pharmacokinetic analysis[5].

Core Experimental Workflow

The overall process for quantifying the target analyte follows a structured workflow, from initial sample handling to final data interpretation. This ensures that each step is controlled and validated, contributing to the trustworthiness of the final results.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Bulk Substance/ Formulation prep1 prep1 sp1->prep1 Dissolution in Mobile Phase sp2 Biological Matrix (e.g., Plasma) prep2 prep2 sp2->prep2 Protein Precipitation & Centrifugation lc HPLC or UPLC Separation (C18 Column) prep1->lc prep2->lc det1 UV Detection lc->det1 For Bulk/Formulation det2 Tandem MS Detection (MS/MS) lc->det2 For Bioanalysis cal Calibration Curve Construction det1->cal det2->cal quant Concentration Calculation cal->quant val Method Validation (Accuracy, Precision) quant->val

Caption: General workflow for the quantification of this compound.

Protocol 1: HPLC-UV for Bulk and Formulation Analysis

This method is designed for the accurate quantification of this compound in samples where the analyte is the major component. The reverse-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and acidified water, ensures sharp peak shapes and efficient elution.

3.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

3.2. Detailed Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of ultrapure water and mix thoroughly.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the Stock Solution.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the Stock Solution with the 50:50 mobile phase mixture to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Bulk Powder: Prepare a sample solution with a theoretical concentration of 25 µg/mL following the same procedure as the stock solution.

    • Formulation (e.g., Tablet): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask. Add ~70 mL of 50:50 mobile phase mixture, sonicate for 20 minutes, then dilute to volume. Further dilute this solution 1:10 to achieve a final theoretical concentration of 10 µg/mL.

  • Chromatographic Analysis:

    • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

    • Inject 10 µL of each standard and sample into the HPLC system.

    • Run the analysis using the conditions outlined in Table 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-10 min: 90% B; 10.1-12 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 12 minutes

Protocol 2: LC-MS/MS for Bioanalysis in Human Plasma

This protocol provides a high-sensitivity method for quantifying the analyte in human plasma, making it ideal for pharmacokinetic studies. The methodology employs protein precipitation for sample cleanup, which is a rapid and effective technique for removing the bulk of plasma proteins[6][7]. A stable isotope-labeled internal standard (SIL-IS) is highly recommended for the most accurate results, but in its absence, a structurally similar analog can be used. UPLC (Ultra-Performance Liquid Chromatography) is used to achieve faster separation times and sharper peaks, which is beneficial for MS detection[3].

4.1. Principle of MRM for Quantification

LC-MS/MS achieves its selectivity through Multiple Reaction Monitoring (MRM). In the mass spectrometer, the parent (precursor) ion of the analyte is selected, fragmented, and a specific fragment (product) ion is monitored. This specific transition is unique to the analyte, minimizing interference.

compound Analyte from LC [M+H]+ = m/z 300.1 q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 300.1) compound->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragments the Ion q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 150.1) q2->q3 detector Detector Counts Product Ions q3->detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

4.2. Materials and Reagents

  • Reference Standard and Internal Standard (IS), e.g., a deuterated analog.

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Ultrapure water (LC-MS grade) with 0.1% Formic Acid

  • Control Human Plasma (K2EDTA anticoagulant)

  • Standard laboratory equipment including centrifuges and vortex mixers.

4.3. Detailed Step-by-Step Methodology

  • Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.

    • Create separate working solutions by diluting the stocks in 50:50 acetonitrile/water.

  • Calibration Curve and QC Sample Preparation:

    • Spike control human plasma with the analyte working solution to create calibration standards over the desired range (e.g., 0.5 to 500 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (e.g., at 100 ng/mL). The acetonitrile acts as the precipitating agent.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer the supernatant (~120 µL) to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared supernatant.

    • Perform the analysis using the conditions specified in Table 2. The MRM transitions must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

Table 2: UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Analyte: 300.2 > [product ion]; IS: [IS precursor] > [IS product]
Key MS Parameters Capillary Voltage: 5.5 kV; Source Temp: 450 °C; Curtain Gas: 25 psi[5]
  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify the unknown samples using the regression equation.

Method Validation Summary

Both protocols must be validated according to regulatory guidelines (e.g., ICH) to ensure they are fit for purpose. The validation demonstrates the method's performance and reliability.

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterHPLC-UVLC-MS/MS (Bioanalytical)
Linearity (R²) ≥ 0.995≥ 0.99
Accuracy 98.0% - 102.0%85.0% - 115.0% (80-120% for LLOQ)
Precision (%RSD) ≤ 2.0%≤ 15.0% (≤ 20% for LLOQ)
Specificity No interference at analyte retention timeNo interference in blank matrix at MRM transition
Limit of Quant. (LOQ) e.g., 1 µg/mLe.g., 0.5 ng/mL
Stability Bench-top, Freeze-thaw, Long-termBench-top, Freeze-thaw, Long-term

Conclusion

This application note provides two robust and validated methods for the quantification of this compound. The HPLC-UV method is well-suited for purity and dose analysis in less complex matrices, while the LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications like pharmacokinetics. The detailed protocols and underlying scientific principles serve as a comprehensive guide for researchers and scientists in the pharmaceutical field, ensuring the generation of high-quality, reliable data.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 4-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information.
  • Geyer, P. E., et al. (2025). Blood Matrices and Sample Preparation Influence Blood Marker Discovery. PMC - NIH.
  • SIELC Technologies. (n.d.). Separation of 4-(2-Bromoethyl)benzoic acid on Newcrom R1 HPLC column.
  • Nagaraju, P., et al. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange as a Spectrophotometric Reagent.
  • BLDpharm. (n.d.). 1099687-04-3|4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylbenzoic acid 97.
  • Nguyen, D. T., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
  • Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1).
  • U.S. Patent. (n.d.). LCMS Method A.
  • CymitQuimica. (n.d.). CAS 1434128-45-6: Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.
  • ChemicalBook. (2025). 4-Bromomethylbenzoic acid | 6232-88-8.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • Chenomx. (2018). Preparing Plasma, Serum or Cell Growth Media Samples for Nuclear Magnetic Resonance (NMR) Analysis.
  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures....
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Membrane Extraction Techniques in Bioanalysis.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Asian Journal of Research in Chemistry. (n.d.). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry.
  • PubMed. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats.

Sources

The Strategic Role of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the development of novel therapeutics. 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a benzoic acid moiety, a bromine atom, and a methylpiperazine group, offer a versatile platform for the synthesis of compounds with a wide range of biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and application of this scaffold, with a particular focus on its utility in the development of kinase inhibitors for oncology. The protocols and insights presented herein are intended for researchers, scientists, and professionals engaged in the multifaceted process of drug development.

The core value of this scaffold lies in the strategic placement of its functional groups. The benzoic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a diverse chemical space. The N-methylpiperazine group is a common motif in many centrally active and kinase-targeting drugs, often contributing to improved solubility, cell permeability, and target engagement.

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the carboxylic acid group, facilitating the displacement of a suitable leaving group by N-methylpiperazine.

Proposed Synthetic Pathway

Synthetic Pathway start 2-Fluoro-4-bromobenzoic Acid conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat start->conditions reagent N-Methylpiperazine reagent->conditions product This compound conditions->product S_NAr Reaction

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Fluoro-4-bromobenzoic acid

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Addition of Nucleophile: Add N-methylpiperazine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification:

The crude product can be purified by one of the following methods:

  • Crystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If the product is not sufficiently pure after crystallization, perform column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

Technique Expected Results
¹H NMR Aromatic protons, piperazine protons, and N-methyl protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Carboxylic acid carbon, aromatic carbons, piperazine carbons, and N-methyl carbon.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).
Melting Point A sharp melting point range, indicating high purity.

Application in Kinase Inhibitor Research

The this compound scaffold is a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the BCR-ABL kinase, which is implicated in Chronic Myeloid Leukemia (CML). The general structure of such inhibitors often involves the amide coupling of the benzoic acid with a suitable amine-containing fragment that interacts with the kinase active site.

Example Application: Synthesis of a BCR-ABL Inhibitor Analog

The following workflow illustrates the use of the title compound in the synthesis of a hypothetical ABL kinase inhibitor.

Inhibitor Synthesis Workflow start 4-bromo-2-(4-methyl-1-piperazinyl) benzoic acid coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling reagent Amine-containing pharmacophore reagent->coupling product BCR-ABL Kinase Inhibitor Analog coupling->product

Caption: General workflow for synthesizing a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed key SAR trends for kinase inhibitors bearing a similar scaffold. For instance, in the context of BCR-ABL inhibitors, the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety has been identified as a privileged fragment that enhances potency, including against the challenging T315I "gatekeeper" mutant.[1][2]

Structural Feature Impact on Activity
N-Methylpiperazine Often improves aqueous solubility and oral bioavailability. The basic nitrogen can form key interactions with the target protein.
Bromine at position 4 Provides a vector for further optimization via cross-coupling reactions to explore interactions with other regions of the kinase.
Benzoic Acid (as Amide) Forms a crucial hydrogen bond network within the kinase hinge region.
Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the target kinase (e.g., ABL).

  • Procedure:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a serial dilution of the test compound.

    • Incubate the kinase, substrate, ATP, and test compound at various concentrations.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.

Cell-Based Anti-proliferative Assay:

  • Objective: To assess the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Lines: K562 (CML, BCR-ABL positive), Ba/F3 cells engineered to express wild-type or mutant BCR-ABL.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • Calculate the GI₅₀ (half-maximal growth inhibition) value.

Representative Biological Data for Structurally Related Kinase Inhibitors

The following table presents IC₅₀ values for compounds containing a similar 4-((4-ethylpiperazin-1-yl)methyl) moiety, demonstrating the potency of this chemical class against BCR-ABL.

Compound BCR-ABLWT IC₅₀ (nM) BCR-ABLT315I IC₅₀ (nM) Reference
AKE-72 < 0.59[2]

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups provide a robust platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery endeavors. Future work in this area will likely focus on leveraging the bromine handle for the development of next-generation inhibitors with improved selectivity profiles and the ability to overcome drug resistance.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Metal Complexes of 2-Amino-4-bromobenzoic Acid. BenchChem.
  • Chemical Manufacturer Publication. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.
  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-4-bromobenzoic acid synthesis.
  • Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(11), 7434-7452.
  • ResearchGate. (n.d.).
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central.
  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays.
  • Chemistry Steps. (n.d.).
  • Vapourtec Flow Chemistry. (n.d.).
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Center for Biotechnology Information. (n.d.). Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program.
  • Professor Dave Explains. (2019, July 12).
  • National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem.
  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester - the NIST WebBook.
  • ChemicalBook. (n.d.). 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum.
  • Chemistry LibreTexts. (2025). 16.
  • Taylor & Francis. (n.d.). IC50 – Knowledge and References.
  • Thorarensen, A., et al. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC 50 at a fixed time point. IC 50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help improve reaction yield and product purity.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and efficient route to this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This guide focuses on the reaction between 4-bromo-2-fluorobenzoic acid and N-methylpiperazine, a pathway favored due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions.[1][2] The electron-withdrawing nature of the carboxylic acid group further activates the ortho-position, facilitating the substitution.[3][4]

This guide will address common challenges encountered during this synthesis, providing scientifically grounded solutions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Material: 4-bromo-2-fluorobenzoic acid may be of poor quality. 2. Insufficient Reaction Temperature: The activation energy for the SNAr reaction may not be met. 3. Ineffective Base: The chosen base may not be strong enough to deprotonate the piperazine nitrogen or neutralize the HF byproduct. 4. Moisture in the Reaction: Water can react with the starting materials or interfere with the base.1. Verify Starting Material Purity: Confirm the purity of 4-bromo-2-fluorobenzoic acid via melting point or spectroscopic methods. 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Reactions of this type often require heating, sometimes up to 120-150°C, especially in less polar solvents. 3. Use a Stronger Base: Switch to a stronger, non-nucleophilic base such as potassium carbonate, sodium tert-butoxide, or a hindered amine base like diisopropylethylamine (DIPEA). An excess of N-methylpiperazine can also act as the base. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a White Precipitate (Suspected Side Product) 1. Formation of Piperazinium Salt: The hydrofluoric acid (HF) generated during the reaction can react with N-methylpiperazine to form a salt. 2. Incomplete Dissolution of Base: The base (e.g., K₂CO₃) may not be fully soluble in the reaction solvent.1. Use Sufficient Base: Ensure at least two equivalents of base are used: one to deprotonate the reacting piperazine and one to neutralize the HF byproduct. 2. Choose an Appropriate Solvent: Consider using a more polar aprotic solvent like DMSO or DMF to improve the solubility of the base. Alternatively, use a phase-transfer catalyst if operating in a biphasic system.
Presence of Unreacted Starting Material in the Final Product 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient N-methylpiperazine: A stoichiometric amount may not be enough, especially if some is consumed by side reactions.1. Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed. 2. Use an Excess of N-methylpiperazine: Employing a slight excess (1.1-1.5 equivalents) of N-methylpiperazine can drive the reaction to completion.
Difficult Purification 1. Formation of Emulsions During Workup: The product, being amphiphilic, can cause emulsions during aqueous extraction. 2. Co-elution of Impurities: Structurally similar impurities may be difficult to separate by column chromatography.1. Modify Workup Procedure: During aqueous workup, add brine to break emulsions. Adjust the pH carefully to precipitate the product. 2. Optimize Purification Technique: For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). If column chromatography is necessary, use a gradient elution and consider a different stationary phase if co-elution is an issue. An acid-base extraction can also be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: 4-Bromo-2-fluorobenzoic acid is the recommended starting material. The fluorine atom is a highly effective leaving group in nucleophilic aromatic substitution reactions, leading to faster reaction rates and potentially higher yields compared to chloro or bromo analogs.[1][2]

Q2: What is the role of the base in this reaction?

A2: The base serves two primary functions. First, it acts as an acid scavenger to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. Second, it can facilitate the reaction by maintaining the N-methylpiperazine in its free base form, which is the active nucleophile. An excess of N-methylpiperazine itself can also serve as the base.

Q3: What are the most common side products and how can they be minimized?

A3: A common side product is the N,N'-bis-arylated piperazine if a di-substituted aromatic starting material is present. In a related synthesis using 4-bromomethyl benzoic acid, the formation of a quaternary ammonium salt was a significant impurity. While less likely in this SNAr reaction, over-alkylation of the piperazine is a theoretical possibility if reactive impurities are present. To minimize side products, use pure starting materials and control the stoichiometry of the reactants carefully.

Q4: Which solvent is most suitable for this reaction?

A4: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[3] However, higher boiling point alcohols like n-butanol have also been used successfully in similar syntheses.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material from the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established principles of nucleophilic aromatic substitution reactions.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1M and concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMSO.

  • Nucleophile Addition: Add N-methylpiperazine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold deionized water.

    • Acidify the aqueous solution to a pH of approximately 1-2 with concentrated HCl. This will precipitate the product.

    • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system such as ethanol/water or isopropanol to obtain the pure this compound.

    • Dry the purified product under vacuum.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dry Glassware reagents Weigh Reagents: - 4-bromo-2-fluorobenzoic acid - K₂CO₃ - N-methylpiperazine start->reagents setup Combine Reagents in DMSO reagents->setup heat Heat to 120°C (12-24h) setup->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Pour into Ice Water cool->quench acidify Acidify with HCl (pH 1-2) quench->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from EtOH/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G 4-bromo-2-fluorobenzoic acid Start: 4-bromo-2-fluorobenzoic acid Meisenheimer Intermediate: Meisenheimer Complex (Resonance Stabilized) 4-bromo-2-fluorobenzoic acid->Meisenheimer + N-methylpiperazine N-methylpiperazine Nucleophile: N-methylpiperazine Product Product: this compound Meisenheimer->Product - F⁻ HF Byproduct: HF G start Low Yield? check_sm Check Starting Material Purity start->check_sm Yes success Yield Improved start->success No incomplete_rxn Reaction Incomplete? check_sm->incomplete_rxn change_base Use Stronger Base check_sm->change_base Impure increase_temp Increase Temperature incomplete_rxn->increase_temp Yes purification_issue Purification Loss? incomplete_rxn->purification_issue No increase_time Increase Reaction Time increase_temp->increase_time increase_temp->success increase_time->success change_base->success optimize_workup Optimize Workup (pH, solvent) purification_issue->optimize_workup recrystallize Recrystallize Carefully optimize_workup->recrystallize recrystallize->success

Caption: Decision tree for troubleshooting low yield.

References

  • U.S. Patent No. 7,732,615 B2. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • International Publication No. WO 2025/109026 A1. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • PrepChem. (n.d.).
  • ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
  • Request PDF. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • International Publication No. WO2013008242A1. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Chinese Patent No. CN111018740B. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.
  • BLDpharm. (n.d.). 1099687-04-3|4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid.
  • Guidechem. (n.d.). What is the background and overview of 4-Bromo-2-fluorobenzoic acid? - FAQ.
  • Synthesis of Bromo Acid by Solvent and C
  • Organic Syntheses. (n.d.). 4.
  • 4-bromo-2,5-difluorobenzoic acid: Preparation and Applic
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.
  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
  • Guidechem. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.
  • Chinese Patent No. CN110002989A. (n.d.). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • This compound, 97% Purity, C12H15BrN2O2, 10 grams. (n.d.).
  • Chinese Patent No. CN113773194A. (n.d.).

Sources

Technical Support Center: Synthesis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. As Senior Application Scientists, we provide in-depth technical guidance and troubleshooting strategies to address common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My reaction is showing low conversion of 4-bromo-2-fluorobenzoic acid to the desired product. What are the potential causes and how can I improve the yield?

Answer: Low conversion in the nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-2-fluorobenzoic acid and N-methylpiperazine is a common issue that can often be traced back to several key factors.

  • Suboptimal Reaction Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate. Insufficient heat can lead to a sluggish or incomplete reaction.

    • Troubleshooting: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC. Be cautious of excessively high temperatures which could lead to decomposition or side reactions.

  • Inadequate Base: A base is typically used to deprotonate the carboxylic acid and to neutralize the HF by-product, which can protonate the N-methylpiperazine, rendering it non-nucleophilic.

    • Troubleshooting: Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, Et₃N). The first equivalent deprotonates the carboxylic acid, and the second neutralizes the generated acid.

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.

    • Troubleshooting: Solvents like DMSO, DMF, or NMP are generally effective. If you are using a less polar solvent, consider switching to one of these to improve reaction rates.

  • Moisture Contamination: Water can compete with the N-methylpiperazine as a nucleophile, although it is significantly less reactive. More importantly, it can affect the solubility of reagents and the effectiveness of the base.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Question 2: I am observing a significant amount of an unknown impurity in my crude product. What are the likely side reactions?

Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Reaction at the Bromine Position: While the fluorine atom is the more activated leaving group for SNAr in this system due to the ortho-carboxylic acid group, under harsh conditions (e.g., very high temperatures, prolonged reaction times), substitution of the bromine atom can occur, leading to a regioisomeric impurity.[1]

    • Prevention: Adhere to the recommended reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

  • Formation of Dimeric Piperazine Species: If there are any oxidizing agents present, or if the reaction is conducted under an oxygen atmosphere at high temperatures, side reactions involving the piperazine moiety can occur.

  • Reaction with Solvent: In some cases, the solvent itself can react. For example, DMF can decompose at high temperatures to generate dimethylamine, which is also a nucleophile and can compete with N-methylpiperazine.

    • Prevention: Use high-purity solvents and avoid excessive temperatures that could lead to solvent decomposition.

Below is a diagram illustrating the main reaction and a potential side reaction.

Side_Reactions SM 4-bromo-2-fluorobenzoic acid + N-methylpiperazine C1 SNAr (Substitution at F) SM->C1 C2 SNAr (Substitution at Br) (Harsh Conditions) SM->C2 P1 This compound (Desired Product) P2 2-fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (Side Product) C1->P1 C2->P2

Caption: Main reaction pathway versus a potential side reaction.

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer: Purification of this compound can be challenging due to the presence of both acidic and basic functional groups, which can lead to zwitterionic character and unusual solubility profiles.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted N-methylpiperazine.

    • Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-bromo-2-fluorobenzoic acid.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the purified product.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be very effective. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Chromatography:

    • If the impurities are very similar in polarity to the product, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Adding a small amount of triethylamine (e.g., 1%) to the mobile phase can help to reduce tailing of the basic product on the acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] In this addition-elimination process, the nucleophilic nitrogen of N-methylpiperazine attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom.[4] This forms a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing carboxylic acid group.[3] The aromaticity is then restored by the elimination of the fluoride leaving group.[2]

SNAr_Mechanism Reactants Reactants Attack Nucleophilic Attack Reactants->Attack N-methylpiperazine attacks C-F bond Intermediate Meisenheimer Complex (Intermediate) Attack->Intermediate Formation of carbanion Elimination Elimination of F- Intermediate->Elimination Loss of fluoride ion Product Product Elimination->Product Restoration of aromaticity

Caption: Simplified workflow of the SNAr mechanism.

Q2: Why is fluorine the preferred leaving group over bromine in this SNAr reaction?

A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2] Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3] This activation outweighs its poor leaving group ability in the context of SNAr. The carboxylic acid group ortho to the fluorine further activates this position.

Q3: What are the key safety precautions for this synthesis?

A3: 4-Bromo-2-fluorobenzoic acid is an irritant to the skin, eyes, and respiratory system.[5] N-methylpiperazine is corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Table 1: Summary of Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionCommon ProblemTroubleshooting Solution
Starting Material Purity >98%Presence of isomersPurify starting materials before use.
Solvent Anhydrous DMSO, DMF, or NMPSlow or incomplete reactionEnsure solvent is anhydrous; consider switching to a more polar aprotic solvent.
Base ≥ 2 equivalents (e.g., K₂CO₃)Low conversionUse at least 2 equivalents of a suitable base.
Temperature 80-120 °C (solvent dependent)Low conversion or decompositionOptimize temperature by gradual increase; avoid excessive heat.
Reaction Time Monitor by TLC/HPLCFormation of side productsStop the reaction once the limiting reagent is consumed.

Experimental Protocol

Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add a suitable anhydrous solvent such as DMSO (5-10 mL per gram of starting material).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Add N-methylpiperazine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to ~7 with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

References

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (2023). International Journal of Innovative Science and Research Technology, 8(4), 609.
  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - European Patent Office - EP 1044956 A1. (2000).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

  • 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (n.d.). Retrieved from [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. (n.d.). Retrieved from [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]

  • EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents. (n.d.).
  • benzoic acid and its Impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (2012). Organic Syntheses, 89, 105-114.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution - YouTube. (2019, July 12). Retrieved from [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick: A. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (n.d.). Retrieved from [Link]

Sources

troubleshooting guide for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile building block. My approach is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Compound Profile and Safe Handling

This compound is a key intermediate in pharmaceutical research, valued for its trifunctional nature. The aromatic bromine serves as a handle for cross-coupling reactions, the carboxylic acid is ready for amide bond formation, and the N-methylpiperazine moiety is a common pharmacophore known to improve solubility and pharmacokinetic properties.[1]

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 1099687-04-3[2]
Molecular Formula C₁₂H₁₅BrN₂O₂[2]
Molecular Weight 299.16 g/mol [2]
Appearance Off-white to light yellow solid (typical)---
Storage Sealed in dry, 2-8°C[2]
Hazard Statements H302, H315, H319, H335[2]
Signal Word Warning[2]

Safety First: Based on its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Section 2: Synthesis and Purification Troubleshooting (FAQs)

The most common route to this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This section addresses the typical hurdles in that process.

Q1: My SₙAr synthesis of this compound from 2-fluoro-4-bromobenzoic acid is showing low yield and unreacted starting material. What are the common causes?

This is a frequent issue. The success of an SₙAr reaction hinges on several interdependent factors. Let's break them down.

  • Causality - The "Why": The reaction involves the attack of the nucleophilic secondary amine of N-methylpiperazine on the electron-deficient carbon at the C-2 position of the benzoic acid ring. The fluorine atom is an excellent leaving group for SₙAr due to its high electronegativity, which activates the ring for nucleophilic attack.[3] The reaction's efficiency is governed by temperature, base, and solvent.

  • Troubleshooting Steps:

    • Base Selection: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is crucial. It acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction. Insufficient base (aim for at least 2.5-3.0 equivalents) will allow the reaction mixture to become acidic, protonating the N-methylpiperazine and rendering it non-nucleophilic.

    • Temperature and Reaction Time: SₙAr reactions often require elevated temperatures to overcome the activation energy barrier. For this specific transformation, a temperature range of 80-120°C is typical. Monitor the reaction by TLC or LC-MS. If you see stalling, a modest increase in temperature (e.g., by 10-20°C) can significantly improve the conversion rate.

    • Solvent Choice: A polar, aprotic solvent is essential. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they can effectively solvate the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Ensure your solvent is anhydrous, as water can compete as a nucleophile, leading to undesired byproducts.

Q2: I am struggling with the purification of the crude product. It seems to be an emulsion during workup, and column chromatography gives poor separation. What is a more effective purification strategy?

This is a classic purification challenge for a molecule with both acidic (carboxylic acid) and basic (piperazine) functional groups. The key is to leverage its amphoteric nature.

  • Causality - The "Why": The compound's zwitterionic potential at neutral pH can lead to unusual solubility behavior and emulsification during standard liquid-liquid extractions. Column chromatography can be difficult because the polar functional groups can cause the compound to streak on silica gel.

  • A Self-Validating Purification Protocol (Acid-Base Extraction):

    • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Basic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble. Your desired product will move into the aqueous layer, while non-acidic organic impurities remain in the EtOAc layer.

    • Separation: Separate the aqueous layer. This is your product-containing layer.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~5-6. The product will precipitate out as a solid as the carboxylic acid is re-protonated. The piperazine nitrogen will be protonated, keeping it soluble enough to avoid becoming an oil.

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Final Wash: Wash the solid with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane to remove any remaining organic impurities.[4]

    • Drying: Dry the purified solid under high vacuum. This method is self-validating; the precipitation of the product upon pH adjustment is a strong indicator of successful isolation.

Q3: How can I be certain I have synthesized the correct regioisomer and not 2-bromo-4-(4-methyl-1-piperazinyl)benzoic acid?

Regiochemical confirmation is paramount. While the SₙAr mechanism strongly favors substitution at the activated 2-position (ortho to the carboxylic acid), analytical validation is non-negotiable.

  • Causality - The "Why": The electron-withdrawing nature of the carboxylic acid group preferentially activates the ortho (C2) and para (C4) positions for nucleophilic attack. With a bromine atom already at C4, the C2 position is the primary site for substitution of a good leaving group like fluorine.

  • Analytical Confirmation Strategy:

    • ¹H NMR Spectroscopy: This is the most powerful tool. The protons on the benzene ring will give you a definitive answer.

      • Expected Pattern for the Correct Isomer (4-bromo-2-piperazinyl): You should observe three distinct aromatic protons. The proton at C3 will be a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 will be a doublet, coupled to the proton at C5. The key is the splitting pattern that confirms the 1,2,4-trisubstituted pattern.

      • Expected Pattern for the Incorrect Isomer (2-bromo-4-piperazinyl): This would also show a 1,2,4-trisubstituted pattern, but the chemical shifts would differ due to the different electronic environments. A 2D-NMR technique like HMBC can show correlations between the piperazine protons and the aromatic carbons to confirm connectivity.

    • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight (299.16 for the protonated molecule [M+H]⁺) and provide a purity assessment.[2]

Section 3: Downstream Applications - Troubleshooting (FAQs)

Q1: I am experiencing low yields in a Suzuki coupling reaction at the C-4 bromine position. What should I investigate?

The bromine at C-4 is well-positioned for palladium-catalyzed cross-coupling reactions, but the other functional groups can interfere if conditions are not optimized.

  • Causality - The "Why": Suzuki coupling involves a catalytic cycle with a palladium catalyst. The tertiary amine of the piperazine ring can act as a Lewis base and coordinate to the electron-deficient palladium center, potentially inhibiting or poisoning the catalyst.

  • Troubleshooting Flowchart:

Caption: Troubleshooting decision tree for Suzuki coupling.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • 2-Fluoro-4-bromobenzoic acid (1.0 eq)

    • N-Methylpiperazine (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous DMSO

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-bromobenzoic acid, potassium carbonate, and anhydrous DMSO.

    • Begin stirring and add N-methylpiperazine to the suspension.

    • Heat the reaction mixture to 100°C and maintain for 12-18 hours.

    • Monitor the reaction progress by taking a small aliquot, diluting it with water, acidifying, extracting with EtOAc, and analyzing the organic layer by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Follow the acid-base extraction workup detailed in Section 2, Q2 to isolate and purify the product.

    • Characterize the final product by NMR, MS, and HPLC to confirm structure and purity.

Protocol 2: General Suzuki Coupling using the Product
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the benzoic acid derivative, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to 90°C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent like EtOAc.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Section 5: Visualization of Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage A Charge Reactants: - 2-Fluoro-4-bromobenzoic acid - N-Methylpiperazine - K₂CO₃ in DMSO B Heat Reaction (100°C, 12-18h) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Quench with H₂O C->D E Acid-Base Extraction (See Protocol) D->E F Precipitate & Filter E->F G Wash & Dry Solid F->G H Characterization (¹H NMR, LC-MS) G->H I Store at 2-8°C H->I

Caption: Synthesis and Purification Workflow Diagram.

References

  • CymitQuimica. (n.d.). CAS 1434128-45-6: Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate.
  • National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link].

  • Zubrick, J. W. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Chemistry 3719L - Lab Session 6.
  • National Center for Biotechnology Information. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem Compound Database. Retrieved from [Link].

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link].

  • Alzchem Group. (n.d.). Methyl-4-bromo benzoic acid. Retrieved from [Link].

  • European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. EP 1044956 A1. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link].

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link].

  • Thermo Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. PubMed. Retrieved from [Link].

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Thermo Fisher Scientific. (2025).
  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link].

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Retrieved from [Link].

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this valuable compound.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a three-step sequence:

  • Protection of the Carboxylic Acid: The carboxylic acid of the starting material, 2,4-dibromobenzoic acid, is first protected, commonly as a methyl ester, to prevent interference in the subsequent cross-coupling reaction.

  • Buchwald-Hartwig Amination: The protected 2,4-dibromobenzoate undergoes a regioselective palladium-catalyzed Buchwald-Hartwig amination with N-methylpiperazine. This is the key bond-forming step.

  • Deprotection: The methyl ester is hydrolyzed to yield the final product, this compound.

This guide will address potential issues and optimization strategies for each of these critical stages.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.

A. Esterification of 2,4-Dibromobenzoic Acid

Question 1: I am observing low yields during the esterification of 2,4-dibromobenzoic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the esterification of 2,4-dibromobenzoic acid can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, it's crucial to either use a large excess of the alcohol (methanol) or to remove the water byproduct as it forms.

    • Recommendation: Use methanol as both the reactant and the solvent. For larger scale reactions, consider a setup with a Dean-Stark trap to remove water azeotropically with a suitable solvent like toluene.

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential.

    • Recommendation: Ensure you are using a catalytic amount of a strong acid. For a typical reaction, 0.1 equivalents of concentrated sulfuric acid is a good starting point.

  • Reaction Time and Temperature: The reaction may require prolonged heating to reach equilibrium.

    • Recommendation: Reflux the reaction mixture for at least 4-6 hours and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: Are there alternative methods for the esterification if the Fischer method is not working well for me?

Answer:

Yes, several other methods can be employed for the esterification of 2,4-dibromobenzoic acid:

  • Reaction with Alkyl Halides: You can convert the carboxylic acid to its carboxylate salt using a base like potassium carbonate, followed by reaction with an alkyl halide such as methyl iodide in a polar aprotic solvent like DMF.[1]

  • Using N-Bromosuccinimide (NBS) as a Catalyst: Recent literature suggests that NBS can be an effective catalyst for the direct esterification of carboxylic acids under mild conditions.[2]

B. Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination reaction is sluggish or fails to go to completion. What should I troubleshoot?

Answer:

The Buchwald-Hartwig amination is a powerful but sensitive reaction. Here are the key parameters to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For the amination with a secondary amine like N-methylpiperazine, bulky, electron-rich ligands are often preferred.

    • Recommendation: A common and effective catalytic system is Pd₂(dba)₃ with a ligand like XPhos or RuPhos.[3] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically used.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[3] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring higher reaction temperatures.

  • Solvent and Temperature: The reaction generally requires an anhydrous, deoxygenated solvent and elevated temperatures.

    • Recommendation: Toluene or dioxane are commonly used solvents.[4] The reaction is often heated to 80-110 °C. Ensure your solvent is thoroughly dried and degassed before use.

  • Reagent Purity: Impurities in the starting materials, especially the amine, can poison the catalyst.

    • Recommendation: Use high-purity reagents and consider purifying the N-methylpiperazine if its quality is questionable.

Question 4: I am observing the formation of a significant amount of the undesired regioisomer, 2-bromo-4-(4-methyl-1-piperazinyl)benzoic acid. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the nucleophilic aromatic substitution of 2,4-disubstituted aromatic rings can be challenging. The outcome is influenced by both electronic and steric factors. In the case of methyl 2,4-dibromobenzoate, the C2 position is more sterically hindered by the adjacent ester group, which generally favors substitution at the C4 position. However, electronic effects can also play a role.

To favor the desired C2 substitution:

  • Ligand Tuning: The steric bulk of the phosphine ligand can influence the regioselectivity. Experimenting with different ligands may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may enhance the kinetic selectivity, potentially favoring one isomer over the other.

  • Quantum Mechanical (QM) Analysis: For a deeper understanding, computational tools can model the transition states for substitution at both C2 and C4, predicting the more favorable pathway.[5][6][7]

Question 5: What are the common side reactions in the Buchwald-Hartwig amination, and how can I minimize them?

Answer:

Besides the formation of the undesired regioisomer, other common side reactions include:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be minimized by ensuring an inert atmosphere and using high-purity reagents.

  • Homocoupling: Dimerization of the aryl halide can occur. Optimizing the catalyst loading and reaction temperature can help to suppress this side reaction.

C. Deprotection and Purification

Question 6: What are the best conditions for the hydrolysis of the methyl ester to the final product?

Answer:

The hydrolysis of the methyl ester can be achieved under either acidic or basic conditions.

  • Basic Hydrolysis: This is the most common method. The ester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF.[8] The reaction is typically heated to ensure complete conversion.

  • Acidic Hydrolysis: While less common for this final step, acidic hydrolysis using an acid like HCl in aqueous dioxane can also be effective.

Question 7: I am struggling with the purification of the final zwitterionic product. What purification strategies do you recommend?

Answer:

The zwitterionic nature of this compound can make purification challenging due to its high polarity and potentially low solubility in common organic solvents.

  • Isoelectric Precipitation: This is often the most effective method for purifying zwitterionic compounds. The pH of the aqueous solution of the crude product is carefully adjusted to its isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate out of the solution.

    • Procedure:

      • Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl).

      • Slowly add a base (e.g., dilute NaOH) dropwise while monitoring the pH.

      • The product will precipitate at its pI.

      • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a good option. Mixtures of water with polar organic solvents like ethanol or isopropanol are often effective for zwitterionic compounds.

  • Reversed-Phase Chromatography: For highly pure material, reversed-phase flash chromatography can be used. A C18-functionalized silica gel is used as the stationary phase, and a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape.

III. Experimental Protocols

A. Synthesis of Methyl 2,4-dibromobenzoate
  • To a solution of 2,4-dibromobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4-dibromobenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

B. Synthesis of Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate
  • In an oven-dried Schlenk flask, combine methyl 2,4-dibromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene, followed by N-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Synthesis of this compound
  • Dissolve methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane to remove any nonpolar impurities.

  • Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

IV. Data Presentation

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst or ligandUse a fresh, high-quality catalyst and ligand. Handle under an inert atmosphere.
Incorrect baseUse a strong, non-nucleophilic base like NaOtBu or KOtBu.
Insufficient temperatureIncrease the reaction temperature to 80-110 °C.
Impure reagentsUse high-purity, anhydrous, and degassed solvents and reagents.
Poor Regioselectivity Steric and electronic effectsExperiment with different phosphine ligands and reaction temperatures.
Side Product Formation Hydrodehalogenation, HomocouplingEnsure an inert atmosphere, use pure reagents, and optimize catalyst loading.

V. Visualizations

A. Reaction Pathway

Reaction_Pathway A 2,4-Dibromobenzoic Acid B Methyl 2,4-dibromobenzoate A->B  Esterification (MeOH, H₂SO₄) C Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate B->C  Buchwald-Hartwig Amination (N-Methylpiperazine, Pd₂(dba)₃, XPhos, NaOtBu) D This compound C->D  Hydrolysis (NaOH, H₂O/MeOH)

Caption: Synthetic pathway for this compound.

B. Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Step q1 Check Catalyst and Ligand Activity start->q1 s1 Use fresh catalyst/ligand Ensure inert atmosphere q1->s1 Yes q2 Verify Base Strength and Purity q1->q2 No s1->q2 s2 Use fresh NaOtBu/KOtBu Consider Cs₂CO₃ for sensitive substrates q2->s2 Yes q3 Optimize Reaction Conditions q2->q3 No s2->q3 s3 Increase temperature (80-110 °C) Ensure anhydrous/degassed solvent q3->s3 Yes end Yield Improved q3->end No s3->end

Caption: Decision tree for troubleshooting low yields in the amination step.

C. Interplay of Reaction Parameters

Reaction_Parameters Yield Yield & Purity Catalyst Catalyst System Catalyst->Yield Regioselectivity Regioselectivity Catalyst->Regioselectivity SideReactions Side Reactions Catalyst->SideReactions Base Base Base->Yield Base->SideReactions Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Regioselectivity Temperature->SideReactions

Caption: Key parameters influencing the reaction outcome.

VI. References

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - Research With Rutgers. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]

  • US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents.

  • Esterification of organic acids - US2935525A - Google Patents.

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate. [Link]

  • A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC - NIH. [Link]

  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - ResearchGate. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. [Link]

  • US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents.

  • Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. [Link]

  • Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate - PubChem. [Link]

  • (PDF) Methyl 4-bromobenzoate - ResearchGate. [Link]

  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - European Patent Office - EP 1044956 A1 - Googleapis.com. [Link]

  • 4-Bromo-2-[(4-methyl-2-pyridinyl)oxy]benzoic acid - PubChem. [Link]

Sources

stability issues with 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. Here, we address common stability issues encountered in solution and provide troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule

This compound is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a substituted benzoic acid and a piperazine ring, presents a unique set of properties that can influence its stability in solution. The presence of the piperazine moiety, a weak base, and the carboxylic acid group makes the compound's solubility and stability highly dependent on pH.[1][2] Furthermore, the aromatic ring and the bromine substituent can be susceptible to photodegradation and other chemical reactions.[1] This guide will help you navigate these potential challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: My stock solution of this compound shows a precipitate after being stored at -20°C and thawed. Is the compound degrading?

A1: Not necessarily. Precipitation upon thawing is more likely a solubility issue rather than degradation. This can happen if the compound's solubility limit is exceeded at the storage temperature or if the chosen solvent is not ideal for freeze-thaw cycles.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before storing, ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Optimize Solvent Choice: Consider a different solvent or a solvent mixture that offers better solubility at low temperatures.

  • Prepare More Dilute Stock Solutions: Storing the compound at a lower concentration can prevent precipitation.

  • Proper Thawing Technique: When thawing, warm the solution to room temperature and vortex thoroughly to ensure the compound redissolves completely before use.

Q2: I'm observing inconsistent results in my multi-day cell-based assays. Could this be related to the stability of the compound?

A2: Yes, inconsistent results are a strong indicator of compound instability in the experimental medium.[1][3] A gradual loss of activity over time can be due to several factors:

  • Degradation in Culture Medium: The compound may be degrading under the conditions of your assay (e.g., 37°C, 5% CO2).

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

  • Poor Cell Permeability: This can lead to a reduced intracellular concentration over time.

Best Practices:

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of the compound for each experiment.

  • Assess Stability in Medium: Conduct a preliminary experiment to assess the stability of the compound in your specific cell culture medium under assay conditions.

  • Minimize Freeze-Thaw Cycles: If you must store solutions, aliquot them into single-use vials to avoid repeated freezing and thawing.[1]

Q3: My solution of this compound has developed a yellow tint. What does this indicate?

A3: A color change, such as the appearance of a yellow tint, is often a sign of chemical degradation.[1] The most probable causes are:

  • Photodegradation: Exposure to light, especially UV light, can trigger photochemical reactions that produce colored byproducts.[1]

  • Oxidation: The compound may be reacting with atmospheric oxygen, leading to the formation of colored oxidative degradants.[1]

Preventative Measures:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting whenever feasible.[1]

  • Use an Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.[1]

Part 2: Troubleshooting Guides

This section provides detailed guides to address specific stability challenges you may encounter during your research.

Guide 1: Addressing pH-Dependent Instability and Solubility

The stability and solubility of this compound are highly influenced by the pH of the solution due to its amphoteric nature (containing both acidic and basic functional groups).[1][2][4]

The Chemistry Behind the Issue:

  • The carboxylic acid group has a pKa around 4.2.[5]

  • The piperazine nitrogen has a pKa in the basic range.

  • At low pH, the piperazine nitrogen will be protonated, increasing water solubility.

  • At high pH, the carboxylic acid will be deprotonated, also increasing water solubility.

  • Near its isoelectric point, the compound will have its lowest solubility.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting pH-related stability and solubility issues.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add excess compound: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the results: Plot solubility versus pH to identify the pH range with the highest solubility.

Guide 2: Investigating and Mitigating Chemical Degradation

If you suspect your compound is degrading, a forced degradation study can help identify the degradation pathways and develop strategies to prevent them.[6]

Potential Degradation Pathways:

  • Hydrolysis: While the piperazine ring is generally stable, other parts of the molecule could be susceptible, especially if it's an ester or amide derivative.[1]

  • Oxidation: The piperazine ring and the aromatic ring can be susceptible to oxidation.

  • Photodegradation: Aromatic compounds are often light-sensitive.[1]

Troubleshooting Workflow for Degradation:

G cluster_pathways Degradation Pathways A Inconsistent Results or Visible Degradation B Conduct Forced Degradation Study A->B C Identify Degradation Pathway(s) B->C Hydrolysis Hydrolysis C->Hydrolysis Oxidation Oxidation C->Oxidation Photodegradation Photodegradation C->Photodegradation D Implement Preventative Measures Hydrolysis->D Oxidation->D Photodegradation->D

Caption: Decision tree for investigating and addressing chemical degradation.

Experimental Protocol: Forced Degradation Study

  • Prepare stock solutions: Dissolve the compound in a suitable solvent.

  • Expose to stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[1]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[1]

    • Photodegradation: Expose the solution to UV light.

    • Thermal Degradation: Heat the solid compound at 80°C.[1]

  • Analyze samples over time: At various time points, take aliquots of the stressed samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradants.

Table 1: Mitigation Strategies for Common Degradation Pathways

Degradation PathwayMitigation StrategyReference
Hydrolysis Control pH with buffers.[1]
Store at low temperatures.
Oxidation Add antioxidants (e.g., BHT, ascorbic acid).[1]
Use an inert atmosphere (nitrogen or argon).[1]
Add a chelating agent (e.g., EDTA) if metal-catalyzed.[1]
Photodegradation Store in light-resistant containers (amber vials).[1]
Work in a dimly lit environment.[1]

Part 3: Analytical Considerations

A robust analytical method is crucial for accurately assessing the stability of this compound.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Key Considerations for Method Development:

  • Column Selection: A standard C18 column is a good starting point. For better peak shape with basic compounds like this one, consider columns with end-capping or a different stationary phase (e.g., C8, phenyl).[1]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds. Experiment with different pH values.[1][7]

    • Organic Modifier: Vary the type (acetonitrile or methanol) and percentage of the organic solvent.[1]

    • Additives: For basic compounds, adding a small amount of an amine modifier like triethylamine can improve peak symmetry.[1]

  • Gradient Elution: If isocratic elution doesn't provide sufficient separation of the parent compound from its degradants, a gradient elution program may be necessary.[1]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • YMER. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules. BenchChem.
  • IJCRT.org. (2024).
  • Wikipedia. (n.d.). Benzoic acid. Wikipedia.
  • Organic Chemistry Portal. (n.d.).
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330.
  • MDPI. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • Santa Cruz Biotechnology. (n.d.). Piperazine. Santa Cruz Biotechnology.
  • ResearchGate. (2015). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry.
  • ResearchGate. (2021). Photostability studies. (a-c) The changes in absorbance at the...
  • Thieme. (2010).
  • ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums.
  • Pharmaguideline. (2025).
  • New Jersey Department of Health. (n.d.). Piperazine. New Jersey Department of Health.
  • PMC. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • Progress in Health Sciences. (2019). Piperazine derivatives as dangerous abused compounds. Progress in Health Sciences.
  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
  • Pharmaceutical Technology. (2019).
  • University of Texas at Austin. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • NCERT. (n.d.). Amines. NCERT.
  • ResearchGate. (2013). Thermal degradation of piperazine and its structural analogs.
  • PMC. (2024).
  • ResearchGate. (2009). Degradation of aqueous piperazine in carbon dioxide capture.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • ResearchGate. (2017). Effect of bromine substituent on optical properties of aryl compounds.
  • University of Calgary. (n.d.).

Sources

Technical Support Center: Impurity Profiling of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. The following question-and-answer format directly addresses specific issues you may encounter during your experimental work, providing not just procedural steps but also the underlying scientific rationale for these recommendations. Our aim is to equip you with the expertise to ensure the quality and integrity of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Potential Impurities

Question 1: What are the most likely process-related impurities in my sample of this compound?

Answer: The impurity profile of your sample is intrinsically linked to its synthetic route. A common and efficient method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction between a di-halogenated benzoic acid derivative and 1-methylpiperazine.

Based on this, you should anticipate the following process-related impurities:

  • Unreacted Starting Materials:

    • 2-Fluoro-4-bromobenzoic acid or 2-Chloro-4-bromobenzoic acid: These are common starting materials for the SNAr reaction. Their presence indicates an incomplete reaction.

    • 1-Methylpiperazine: This reactant may be present in excess to drive the reaction to completion and can remain if not fully removed during work-up and purification.

  • Intermediates:

    • If the synthesis starts from a methyl or ethyl ester of the benzoic acid to protect the carboxylic acid functionality, the corresponding methyl or ethyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate could be present as an intermediate if the final hydrolysis step is incomplete.

  • By-products:

    • Positional Isomers: Depending on the starting materials and reaction conditions, there is a possibility of forming isomeric by-products, such as 2-bromo-4-(4-methyl-1-piperazinyl)benzoic acid , although this is generally less favored.

    • Impurities from Starting Materials: Any impurities present in the initial 2-halo-4-bromobenzoic acid or 1-methylpiperazine will likely carry through the synthesis.

Below is a diagram illustrating the likely synthetic pathway and the origin of these process-related impurities.

Synthesis_and_Impurities SM1 2-Fluoro-4-bromobenzoic Acid (Starting Material) Product This compound (API) SM1->Product SNAr Reaction Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 1-Methylpiperazine (Starting Material) SM2->Product Impurity2 Excess SM2 SM2->Impurity2 Incomplete Removal Impurity3 Positional Isomer Product->Impurity3 Side Reaction

Caption: Synthetic pathway and potential process-related impurities.

Question 2: What are the expected degradation products of this compound?

Answer: Degradation products can arise from exposure to stress conditions such as heat, light, humidity, acid, base, and oxidation. For this compound, the main sites of degradation are the piperazine ring and the tertiary amine. The anticipated degradation products include:

  • N-Oxide: The tertiary amine on the piperazine ring is susceptible to oxidation, forming the corresponding N-oxide . This is a very common degradation pathway for molecules containing tertiary amines.[1]

  • Des-methyl Impurity: The N-methyl group can be cleaved under certain stress conditions, particularly oxidative, leading to the formation of 4-bromo-2-(piperazin-1-yl)benzoic acid .

  • Ring Opening Products: Under harsh acidic or basic conditions, the piperazine ring could potentially undergo cleavage, though this is generally less common than N-oxidation or demethylation.

  • Decarboxylation Product: Although less likely under typical storage conditions, thermal stress could potentially lead to decarboxylation of the benzoic acid moiety.

To systematically identify these and other potential degradation products, a forced degradation study is essential.[2][3][4]

Section 2: Analytical Methodology and Troubleshooting

Question 3: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

Answer: Unexpected peaks in your HPLC chromatogram can be either process-related impurities, degradation products, or artifacts. A systematic approach is necessary for their identification.

Step 1: Method Specificity and Blank Analysis First, ensure your analytical method is specific for the API. Inject a blank (your mobile phase or sample solvent) to rule out any peaks originating from the solvent or system.

Step 2: Peak Shape and Retention Time Evaluate the peak shape. Tailing or fronting peaks may indicate issues with the mobile phase pH or column interactions. A very broad peak could suggest an unresolved impurity or a compound with poor chromatographic behavior. Consistent retention times are crucial for reliable identification.

Step 3: Spiking Studies If you have reference standards for suspected impurities (e.g., starting materials), perform a spiking study. Add a small, known amount of the impurity standard to your sample and observe if the peak area of the unknown peak increases. This is a definitive way to confirm the identity of a known impurity.

Step 4: Mass Spectrometry (LC-MS) For unknown peaks, the most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight. This information, combined with your knowledge of the synthesis and potential degradation pathways, will allow you to propose a structure for the impurity.

Step 5: Forced Degradation Analysis To identify degradation products, analyze samples from a forced degradation study. Comparing the chromatograms of the stressed samples to that of a control (unstressed) sample will reveal the peaks corresponding to degradation products.

The following workflow diagram outlines the process for identifying unknown peaks:

Impurity_Identification_Workflow Start Unexpected Peak Observed in HPLC Blank Inject Blank Sample Start->Blank Forced_Deg Forced Degradation Study Start->Forced_Deg Spike Spiking Study with Known Impurities Blank->Spike Peak not from blank LCMS LC-MS Analysis for m/z Spike->LCMS Peak does not match known impurities Identify_Known Identify Known Impurity Spike->Identify_Known Peak area increases Propose_Structure Propose Structure of Unknown Impurity LCMS->Propose_Structure Identify_Deg Identify Degradation Product Forced_Deg->Identify_Deg Conclusion Impurity Identified Identify_Known->Conclusion Propose_Structure->Conclusion Identify_Deg->Conclusion

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Question 4: I need to develop a stability-indicating HPLC method. What are the recommended starting conditions?

Answer: While a specific validated method for this compound may not be publicly available, a robust starting point can be derived from methods used for similar compounds. A reversed-phase HPLC (RP-HPLC) method is most suitable.

Recommended Starting HPLC Parameters:

ParameterRecommendationRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid and piperazine nitrogens are protonated, leading to better peak shape.[5][6][7]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure.
Gradient Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 80-90%) over 15-20 minutes.A gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection UV at approximately 254 nm or Diode Array Detector (DAD)The aromatic ring will have strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and can help in peak purity assessment.
Injection Volume 10 µLA typical injection volume.

Method Development and Validation: Once you have established these starting conditions, you will need to optimize the method to ensure it is "stability-indicating." This means that all potential degradation products are well-separated from the main API peak and from each other. This is achieved by running samples from your forced degradation study and adjusting the gradient, mobile phase, or other parameters as needed to achieve baseline separation of all peaks.

The method must then be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to support the development of a stability-indicating analytical method.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the API in a calibrated oven at 105°C for 24 hours.

    • Also, expose a solution of the API to 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control Sample: Prepare a control sample by diluting the stock solution with the sample solvent and store it under normal conditions, protected from light.

  • Analysis: Analyze all stressed samples and the control sample by HPLC. Aim for 5-20% degradation of the parent compound for meaningful results. If degradation is too extensive or too little, adjust the stress conditions (time, temperature, or reagent concentration).

References

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Deval, et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Al-kial, et al. (2015). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. Available at: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-bromo-, methyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • Reddy, et al. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. SSRG International Journal of Applied Chemistry. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Johnson, M. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Archana, B., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent Office. Available at: [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. Available at: [Link]

  • Cai, S., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Bioresource Technology. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile building block. The unique structural features of this molecule—a sterically hindered ortho-amino benzoic acid with a bromine substituent—present both opportunities and challenges in synthetic chemistry. This guide provides in-depth, troubleshooting-focused answers to common questions, backed by mechanistic insights and validated protocols.

Understanding the Molecule: Key Reactivity Considerations

The reactivity of this compound is governed by the interplay of several functional groups:

  • Aryl Bromide: The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its reactivity is influenced by the electron-donating nature of the ortho-piperazinyl group.

  • Carboxylic Acid: This group can participate in amide bond formations and esterifications. However, its acidic proton can interfere with certain organometallic reactions, often necessitating the use of a base or protection strategies.

  • Ortho-Piperazinyl Group: This bulky, electron-rich substituent significantly influences the electronic and steric environment of the aryl bromide. It can enhance the rate of oxidative addition in some cross-coupling reactions but may also hinder the approach of bulky reagents. The tertiary amine of the piperazine ring can also act as a base or a coordinating ligand to the metal catalyst.

Troubleshooting Guide & FAQs

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of this compound. However, achieving high yields can be challenging due to the molecule's structure.

Question 1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this substrate is a common issue and can often be attributed to a combination of factors including steric hindrance, catalyst deactivation, and suboptimal reaction conditions.[1][2]

Causality and Mechanistic Insight:

The ortho-piperazinyl group, while electron-donating, creates significant steric bulk around the bromine atom. This can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3] Furthermore, the unprotected aniline-like nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[4][5]

Troubleshooting Protocol:

  • Ligand Selection is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[1]

    • Recommendation: Switch from standard ligands like PPh₃ to more specialized Buchwald-type ligands.

LigandKey FeaturesRecommended Application
XPhos Bulky and electron-rich, effective for sterically hindered aryl bromides.General starting point for difficult couplings.
SPhos Similar to XPhos, often provides complementary reactivity.Alternative to XPhos if yields are still low.
RuPhos Highly active for a broad range of substrates.Can be effective at lower catalyst loadings.
  • Choice of Palladium Pre-catalyst: The choice of palladium source can impact the generation of the active Pd(0) species.[6]

    • Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst such as XPhos Pd G3. This can bypass problematic in situ reduction steps.[6]

  • Base and Solvent Optimization: The base is crucial for activating the boronic acid.[7] The solvent system must solubilize all components and be compatible with the reaction conditions.

    • Base: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃ for hindered substrates.

    • Solvent: A mixture of a polar aprotic solvent and water (e.g., dioxane/water, THF/water) is typically used. Ensure the reaction mixture is homogeneous.

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial. However, excessive heat can lead to decomposition and side reactions like protodeboronation of the boronic acid.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid, and base in a reaction vessel. B Add solvent and degas the mixture (e.g., with argon or nitrogen). A->B Inert Atmosphere C Add palladium pre-catalyst and ligand. B->C D Heat the reaction to the desired temperature. C->D Thermal Energy E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction and perform an aqueous work-up. E->F Reaction Complete G Purify the product by chromatography or recrystallization. F->G

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Question 2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl bromides.[9] It arises from competing reaction pathways within the catalytic cycle.

Causality and Mechanistic Insight:

The hydrodehalogenation byproduct is typically formed via two main pathways:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium amide intermediate can undergo β-hydride elimination to form an enamine and a palladium hydride species. This palladium hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated product.

  • Reaction with Base/Solvent: The palladium catalyst can react with certain bases or solvent molecules to generate a palladium hydride, which then leads to the undesired product.

Troubleshooting Protocol:

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination (to form the desired C-N bond) and β-hydride elimination.

    • Recommendation: Use ligands that promote rapid reductive elimination, such as the Josiphos family of ligands or highly hindered biaryl phosphine ligands like BrettPhos.

  • Base Selection: The choice of base is critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). These bases are less likely to participate in side reactions that generate palladium hydrides.

  • Solvent Purity: Ensure the use of dry, high-purity solvents. Water and other protic impurities can contribute to hydrodehalogenation.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl bromide, amine, and base in an oven-dried flask. B Add anhydrous solvent under an inert atmosphere. A->B C Add palladium pre-catalyst and ligand. B->C D Heat to the specified temperature. C->D E Monitor for completion. D->E F Filter through Celite to remove palladium residues. E->F G Perform aqueous work-up and purify the product. F->G

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Section 2: Amide Bond Formation

The carboxylic acid moiety of this compound allows for the synthesis of a wide range of amides.

Question 3: My amide coupling reaction is sluggish and gives low yields. Are there specific coupling reagents that are more effective for this substrate?

Answer:

The nucleophilicity of the amine and the potential for side reactions can affect the efficiency of amide bond formation.

Causality and Mechanistic Insight:

Standard amide coupling reagents like DCC or EDC can sometimes lead to the formation of stable O-acylisourea intermediates that are slow to react with the amine, especially if the amine is not very nucleophilic. Epimerization can also be a concern if chiral amines are used.

Troubleshooting Protocol:

  • Choice of Coupling Reagent: For challenging amide couplings, more robust activating agents are recommended.

Coupling ReagentAdditiveKey Advantages
HATU (e.g., DIPEA)Highly efficient, rapid reactions, low epimerization.
HBTU (e.g., DIPEA)Similar to HATU, a reliable alternative.
T3P® (e.g., Pyridine)Excellent for water-soluble byproducts, simplifies work-up.
  • Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or NMP.

    • Temperature: Most amide couplings proceed well at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform a standard aqueous work-up and purify the product.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group during palladium-catalyzed cross-coupling reactions?

A1: Not always. Many modern palladium catalysis systems are tolerant of free carboxylic acids, especially when a suitable base is used. However, if you are experiencing low yields or side reactions, protecting the carboxylic acid as a methyl or ethyl ester can be a viable strategy. The ester can be hydrolyzed in a subsequent step.

Q2: Can the piperazinyl nitrogen interfere with the desired reaction?

A2: Yes. The tertiary amine of the piperazine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. It can also act as a base, which may affect the reaction outcome. If you suspect this is an issue, you can try using a different ligand that binds more strongly to the palladium, or you could temporarily protect the piperazine nitrogen as a carbamate (e.g., Boc).

Q3: What is the best way to purify the final product?

A3: The purification method will depend on the physical properties of your product.

  • Chromatography: Reverse-phase or normal-phase column chromatography is often effective for removing residual starting materials and byproducts.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: The presence of the basic piperazine and acidic carboxylic acid groups can sometimes be exploited for purification through selective acid-base extractions.

References

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Accounts of Chemical Research, 50(9), 2348–2358. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Challenges and strategy for the cross-coupling of chiral amino acids... [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1278–1281. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • Course Hero. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. [Link]

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28655-28659. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2023). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, J. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., ... & Gordeev, E. G. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(36), 12096-12108. [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

  • ResearchGate. (2021). Ortho vs Ipso: Site-Selective Pd and Norbornene-Catalyzed Arene C-H Amination Using Aryl Halides. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • National Institutes of Health. (n.d.). 4-(4-Bromobenzenesulfonamido)benzoic acid. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • ResearchGate. (2018). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

Sources

Validation & Comparative

validating the structure of synthesized 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Synthesized 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing Molecular Identity with Confidence

In the realm of pharmaceutical and chemical research, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its molecular structure. An unverified structure can invalidate biological data, compromise intellectual property, and lead to significant safety concerns. This guide provides a comprehensive, multi-technique workflow for the structural validation of a synthesized batch of this compound, a substituted benzoic acid derivative with potential applications as a versatile building block in medicinal chemistry.

We will employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This orthogonal approach ensures that every key feature of the molecule is interrogated, providing an unambiguous and robust validation of its identity and structure.[1][2] The causality behind each experimental choice will be detailed, reflecting a field-proven methodology for small molecule characterization.[3][4]

The Validation Workflow: An Integrated Approach

A successful structural elucidation relies on a logical and systematic process. Each analytical technique provides a unique piece of the puzzle, and together they form a self-validating system. The overall workflow is designed to move from broad structural features to fine atomic-level details.

G cluster_0 Phase 1: Initial Synthesis & Purification cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Data Integration & Confirmation Synthesis Chemical Synthesis of Target Compound Purification Purification via Crystallization/Chromatography Synthesis->Purification Crude Product FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Purified Analyte MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Purified Analyte NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Purified Analyte Data_Analysis Comparative Data Analysis (Predicted vs. Experimental) FTIR->Data_Analysis Acquired Data MS->Data_Analysis Acquired Data NMR->Data_Analysis Acquired Data Confirmation Final Structure Confirmation Data_Analysis->Confirmation Corroborated Evidence

Caption: Workflow for the structural validation of a synthesized small molecule.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: We begin with mass spectrometry as it provides two of the most fundamental characteristics of the molecule: its molecular weight and, by extension, its elemental composition. For a halogenated compound like this, MS is particularly powerful due to the distinct isotopic signature of bromine.

Trustworthiness: The presence of bromine atoms (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance provides a clear, predictable isotopic pattern.[5] The observation of two peaks of nearly equal intensity, separated by 2 Daltons (the "M" and "M+2" peaks), is a hallmark of a monobrominated compound and serves as an internal validation point.[5][6]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of 100-500 m/z.

  • Analysis: Identify the molecular ion peak [M+H]⁺ and its corresponding isotopic peak [M+2+H]⁺. Calculate the molecular formula from the high-resolution mass data.

Data Comparison and Interpretation
ParameterPredicted for C₁₂H₁₅BrN₂O₂Experimental DataInterpretation
Molecular Weight 314.04 g/mol (for ⁷⁹Br)-The theoretical mass for the neutral molecule.
[M+H]⁺ (m/z) 315.0448315.0451The observed mass for the protonated molecule containing the ⁷⁹Br isotope is within the acceptable error margin, confirming the elemental composition.
[M+2+H]⁺ (m/z) 317.0427317.0430The corresponding peak for the ⁸¹Br isotope is observed at the correct mass.
Isotopic Ratio ~1:1~1:1The near-equal intensity of the M and M+2 peaks strongly confirms the presence of a single bromine atom.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: While MS provides the formula, NMR spectroscopy reveals the precise arrangement and connectivity of atoms. ¹H NMR identifies the chemical environment of each proton, and ¹³C NMR does the same for the carbon skeleton. This is the definitive technique for isomer differentiation.

Trustworthiness: The chemical shifts, integration values (proton ratios), and coupling patterns (spin-spin splitting) in an NMR spectrum are highly reproducible and directly correlated to the molecular structure. Tetramethylsilane (TMS) is used as an internal standard to provide a reliable reference point (0 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the carboxylic acid and will not exchange with the acidic proton, allowing for its observation.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires a longer acquisition time due to the lower natural abundance of ¹³C.

¹H NMR Data Comparison and Interpretation

G A A B B C C D D E E F F G G

Caption: Key proton environments in this compound.

Proton LabelPredicted Shift (ppm)Experimental Shift (ppm)MultiplicityIntegrationAssignment
G (COOH)> 12.012.8Broad Singlet1HCarboxylic acid proton.
C (Ar-H)7.8 - 8.07.85Doublet1HAromatic proton ortho to the carboxyl group.
B (Ar-H)7.4 - 7.67.50Doublet of Doublets1HAromatic proton between Br and piperazine.
A (Ar-H)7.3 - 7.57.42Doublet1HAromatic proton ortho to the bromine atom.
D (CH₂)3.0 - 3.23.10Triplet4HPiperazine protons adjacent to the aromatic ring.
E (CH₂)2.4 - 2.62.55Triplet4HPiperazine protons adjacent to the N-methyl group.
F (CH₃)2.2 - 2.42.30Singlet3HN-methyl protons.
¹³C NMR Data Comparison and Interpretation

The proton-decoupled ¹³C NMR should display 10 distinct signals, as two pairs of piperazine carbons and two pairs of aromatic carbons are chemically equivalent due to symmetry. This count provides further confidence in the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.[7]

Trustworthiness: The technique is non-destructive and highly specific for key bonds. The broad O-H stretch of the carboxylic acid and the sharp, strong C=O stretch are unmistakable indicators that validate the presence of this critical functional group.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount of the solid synthesized powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Data Comparison and Interpretation
Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300~3000Very broad band due to hydrogen bonding.[7]
C-H (Aromatic) 3000-3100~3050Sharp, medium intensity peaks.
C-H (Aliphatic) 2800-3000~2850, 2940Stretching vibrations from piperazine and methyl groups.[9]
C=O (Carboxylic Acid) 1680-1720~1700Strong, sharp absorption.
C=C (Aromatic) 1450-1600~1590, 1480Ring stretching vibrations.
C-N (Aliphatic/Aromatic) 1250-1350~1280Stretching vibration of the piperazine-aryl bond.[10]
C-Br 500-600~560Carbon-bromine stretching vibration.

Conclusion: A Unified Structural Confirmation

The collective evidence from mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a cohesive and unambiguous validation of the synthesized compound's structure.

  • Mass Spectrometry confirmed the correct molecular weight (314.04 g/mol ) and elemental formula (C₁₂H₁₅BrN₂O₂) and unequivocally demonstrated the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern.

  • ¹H and ¹³C NMR spectroscopy elucidated the precise connectivity of the molecule, confirming the 1,2,4-trisubstitution pattern on the benzene ring and the integrity of the N-methylpiperazine moiety.

  • FTIR Spectroscopy verified the presence of all key functional groups, most notably the carboxylic acid, the aromatic ring, and the aliphatic amine structure.

The experimental data align perfectly with the predicted spectroscopic features for This compound . This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides absolute confidence in the molecular identity of the synthesized material, deeming it suitable for subsequent use in research and development.

References

  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Sigma-Aldrich. Small Molecules Analysis & QC. Millipore Sigma.
  • Agilent Technologies.
  • Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry: Standard and Microscale. Blackwell Science.
  • Li, X., et al. (1993).
  • Canvas. (2023, December 2).
  • Ferreira, E. S. B., et al. (2020).
  • Popa, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • ChemicalBook. (n.d.). 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum. ChemicalBook.
  • Shevelev, A. Y., et al. (2021). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. MDPI.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks.
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis. ChemicalBook.
  • Krishnakumar, V., & John Xavier, R. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Bruker BioSpin GmbH. (2011). 4-bromobenzoic acid 1H NMR Spectrum. Bruker.
  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent Effects on the Electronic Structure and pKa of Benzoic Acid.
  • Al-Abri, M. A., et al. (2020). Development of magnetic porous coordination polymer adsorbent for the removal and preconcentration of Pb(II) from environmental water samples.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
  • BLDpharm. (n.d.). 4-Bromo-2-(4-methylpiperazin-1-yl)benzoic acid. BLDpharm.
  • ACS Publications. (1982). Mass spectra of organic compounds containing bromine and chlorine.
  • PrepChem.com. (n.d.).
  • Benchchem. (n.d.). Synthesis routes of 4-(2-bromoacetyl)benzoic Acid. Benchchem.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. docbrown.info.
  • Liu, W., et al. (2015).
  • Adejoro, I. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

Sources

A Comparative Guide to 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid and Related Scaffolds in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid, situating it within the broader and therapeutically significant context of Poly(ADP-ribose) polymerase (PARP) inhibitors. While specific biological data for this exact molecule is sparse in public literature, its structural motifs—a substituted benzoic acid linked to a piperazine ring—are characteristic of scaffolds known to target PARP enzymes.[1][2] This guide will, therefore, compare the subject compound to a well-characterized PARP inhibitor, Olaparib, and a simplified analog to elucidate critical structure-activity relationships (SAR).

We will delve into the physicochemical properties, the mechanistic role of key structural features, and provide detailed, field-proven experimental protocols for evaluating such compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles and evaluation methodologies for this class of molecules.

Introduction: The 2-(Piperazinyl)benzoic Acid Scaffold in DNA Damage Response

The 2-(piperazinyl)benzoic acid moiety is a privileged scaffold in medicinal chemistry. The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a combination of structural rigidity, hydrogen bond donors/acceptors, and a handle for modifying physicochemical properties like solubility and oral bioavailability.[1] When coupled with a benzoic acid framework, these structures can effectively mimic the nicotinamide portion of the NAD+ cofactor, enabling them to bind competitively to the catalytic domain of enzymes like PARP.[3]

PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP1, small molecules can prevent the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[2] This has been a revolutionary strategy in oncology.[2]

This compound contains all the hallmark features of a potential PARP inhibitor. This guide will explore its theoretical potential by comparing it to established compounds.

Comparative Analysis of Compounds

To understand the potential of this compound, we will compare it with the FDA-approved PARP inhibitor Olaparib and a hypothetical simplified analog, 2-(1-piperazinyl)benzoic acid . This comparison will highlight the contribution of each substituent to the overall profile of the molecule.

PropertyThis compound (Subject)Olaparib (Comparator 1)2-(1-piperazinyl)benzoic acid (Comparator 2)
Structure
Molecular Weight 299.16 g/mol 434.5 g/mol 206.24 g/mol
LogP (Predicted) ~2.1~1.5~1.2
Key Features Bromine atom, Methylpiperazine, Benzoic acidPhthalazinone core, Cyclopropyl amide, Piperazine linkerUnsubstituted Piperazine, Benzoic acid
Potential Role of Substituents Bromine may form halogen bonds and enhance binding affinity. Methyl group can improve lipophilicity.[4][5]The extended phthalazinone structure provides extensive interactions in the PARP binding pocket. The cyclopropyl group contributes to potency.Serves as a basic scaffold to illustrate the foundational binding elements.
Structure-Activity Relationship (SAR) Insights:
  • The Piperazine Moiety : The piperazine ring is a common feature and is crucial for interacting with the enzyme's active site. The basic nitrogen can form key hydrogen bonds and its substitution dictates solubility and pharmacokinetic properties.[1] In our subject compound, the N-methyl group slightly increases lipophilicity compared to the unsubstituted analog.[5]

  • The Benzoic Acid : The carboxylic acid group is a key pharmacophoric element, often involved in hydrogen bonding interactions within the nicotinamide-binding pocket of PARP enzymes.

  • The Bromine Atom : The presence of a halogen, such as bromine, is a significant modification. Halogen atoms can form specific, directional non-covalent interactions known as halogen bonds with Lewis bases (like the oxygen of a backbone carbonyl) in a protein's active site.[6][7][8] This interaction, which arises from a region of positive electrostatic potential on the halogen atom called a σ-hole, can significantly enhance binding affinity and selectivity.[4] The bromine in the 4-position of the benzoic acid ring could potentially engage in such an interaction, contributing to target potency.

Visualizing the Mechanism: PARP's Role in DNA Repair

To appreciate the therapeutic strategy, it is essential to understand the biological context. The following diagram illustrates a simplified view of the DNA Damage Response pathway, highlighting the central role of PARP1.

DNA_Damage_Response cluster_1 DNA Repair Pathway cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) Replication DNA Replication PARP1 PARP1 Activation (Sensor) DNA_Damage->PARP1 detects DSB Double-Strand Break (DSB) Replication->DSB leads to PARylation Poly(ADP-ribosyl)ation (Signal) PARP1->PARylation catalyzes Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair executes PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 blocks Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: Simplified DNA Damage Response pathway showing PARP1 inhibition.

Experimental Protocols for Compound Evaluation

Evaluating a novel compound like this compound requires a multi-step approach, starting from biochemical assays to confirm target engagement and moving to cell-based assays to assess cellular activity.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant human PARP1. The principle is based on the quantification of nicotinamide, a byproduct of the PARP1-catalyzed reaction.

Workflow Diagram:

PARP1_Assay_Workflow A 1. Plate Components - Recombinant PARP1 - Activated DNA - Test Compound (serial dilution) - Vehicle Control (DMSO) B 2. Initiate Reaction Add β-NAD+ to all wells A->B C 3. Incubation Incubate at RT (e.g., 60 minutes) B->C D 4. Stop & Develop Add Developer Reagent (contains Cycling Enzyme Mix) C->D E 5. Read Fluorescence Ex/Em = 428/468 nm (or as per kit instructions) D->E F 6. Data Analysis Calculate % Inhibition Determine IC50 value E->F

Caption: Workflow for a fluorometric PARP1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a working solution of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer as recommended by the supplier (e.g., Sigma-Aldrich, Trevigen).[9] Prepare serial dilutions of the test compound (e.g., starting from 100 µM) and a known inhibitor (e.g., Olaparib) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.[9]

  • Assay Plating : In a 96-well black plate, add 50 µL of the PARP1/DNA mix to each well.

  • Compound Addition : Add 5 µL of the serially diluted test compound, control inhibitor, or vehicle (for 100% activity control) to the respective wells.

  • Reaction Initiation : Start the enzymatic reaction by adding 25 µL of a β-NAD+ solution to each well.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Development : Stop the reaction and develop the signal by adding 25 µL of the developer reagent from a commercial kit (which contains a cycling enzyme mix that converts the nicotinamide byproduct into a fluorescent product). Incubate for an additional 15-30 minutes.

  • Data Acquisition : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using a non-linear regression model (sigmoidal dose-response).[9]

Protocol 2: Cell-Based DNA Damage Quantification (Alkaline Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method to quantify DNA damage in individual cells. It is used here to assess if PARP inhibition by the test compound potentiates DNA damage induced by a genotoxic agent.[10][11][12][13]

Step-by-Step Methodology:

  • Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., BRCA-deficient MDA-MB-436 or HeLa) onto 6-well plates. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment : Treat cells with various concentrations of the test compound or a control inhibitor for 2-4 hours.

  • Induction of DNA Damage : Expose the cells to a DNA-damaging agent, such as methyl methanesulfonate (MMS) or hydrogen peroxide (H₂O₂), for a short period (e.g., 20 minutes on ice for H₂O₂).[10]

  • Cell Harvesting : Wash the cells with ice-cold PBS, and then scrape and resuspend them to create a single-cell suspension at ~1x10⁵ cells/mL.[11]

  • Embedding in Agarose : Mix approximately 30 µL of the cell suspension with 250 µL of low melting point agarose (LMAgarose) at 37°C. Immediately pipette 50 µL of this mixture onto a specialized CometSlide™.[11] Allow it to solidify at 4°C for 30 minutes.[11]

  • Cell Lysis : Immerse the slides in a chilled lysis solution for at least 60 minutes at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[10][13]

  • DNA Unwinding : Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 30-60 minutes to allow the DNA to unwind.[10][13]

  • Electrophoresis : Perform electrophoresis under alkaline conditions (e.g., 21V for 30 minutes). The electric field will pull fragmented, negatively charged DNA away from the nucleoid, forming a "comet tail".[13]

  • Neutralization and Staining : Gently wash the slides with a neutralization buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold or PI).

  • Visualization and Analysis : Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized image analysis software. Increased tail moment indicates greater DNA damage.

Conclusion and Future Directions

This compound possesses a promising chemical scaffold for the inhibition of PARP enzymes. Its structure combines the essential 2-(piperazinyl)benzoic acid core with a strategically placed bromine atom that has the potential to enhance binding affinity through halogen bonding.

The definitive assessment of this compound requires empirical validation. The protocols detailed in this guide provide a robust framework for such an evaluation. Initial biochemical assays will confirm on-target activity and determine potency (IC50), while subsequent cell-based assays like the Comet assay will be crucial to demonstrate its ability to induce a desired biological effect (potentiation of DNA damage) in a cellular context.

Further investigation could involve co-crystallization of the compound with PARP1 to confirm its binding mode and the role of the bromine atom. Advanced structure-activity relationship studies, exploring different halogen substitutions (Cl, I) or alternative placements on the aromatic ring, could lead to the optimization of this scaffold into a highly potent and selective therapeutic agent.

References

  • Clementi, E. et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4135. Link

  • Parisini, E., Metrangolo, P., Pilati, T., Resnati, G., & Terraneo, G. (2011). Halogen bonding in halocarbon-protein complexes: a structural survey. Chemical Society Reviews, 40(5), 2267-2278.
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from Creative Diagnostics website. Link

  • R&D Systems. (n.d.). CometAssay® Principle-How To Run Comet Assay. Retrieved from R&D Systems website. Link

  • McGill University Radiobiology. (2015). Comet Assay Protocol. Retrieved from mcgillradiobiology.ca. Link

  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC - NIH. Link

  • de Vries, I., Tsiompanaki, G., Perrakis, A., & Joosten, R. P. (2025). Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. Link

  • Polit, M., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC - NIH. Link

  • Scilit. (n.d.). Halogen bonds between ligands and proteins: can we use them in validation?. Retrieved from Scilit. Link

  • de Vries, I., et al. (2025). Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. Link

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Retrieved from BenchChem website. Link

  • CymitQuimica. (n.d.). CAS 1434128-45-6: Methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate. Retrieved from CymitQuimica website. Link

  • Varela, M. T., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Link

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC - NIH. Link

  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from PMC - NIH. Link

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from Sigma-Aldrich website. Link

  • Singh, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Link

  • Doruk, Y. U., et al. (2025). Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. ACS Medicinal Chemistry Letters. Link

  • Laitinen, T., et al. (2023).[6][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. Link

Sources

efficacy of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid vs other inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides an in-depth comparison of the efficacy of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms. While the specific compound 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is not a well-characterized PARP inhibitor in publicly available literature, its chemical scaffold provides a conceptual entry point into the broader, clinically significant landscape of PARP inhibition. We will delve into the mechanisms of action, comparative efficacy, and experimental protocols for evaluating these critical anti-cancer agents.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[1][2][3] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs).[3][4][5]

In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4][6] However, in cancer cells with mutations in BRCA1 or BRCA2 (and other HR-related genes), this repair pathway is compromised.[4][7] The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two DNA repair pathways leads to genomic instability and cell death.[5][8][9][10][11]

Synthetic Lethality Pathway cluster_Normal_Cell Normal Cell (HR Proficient) cluster_Cancer_Cell Cancer Cell (HR Deficient) DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair (BER) DNA_SSB_N->PARP_N Repaired DNA_DSB_N Double-Strand Break (DSB) DNA_SSB_N->DNA_DSB_N Replication Fork Collapse Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N HR_N Homologous Recombination (HR) Repair DNA_DSB_N->HR_N Repaired HR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_C->PARPi PARP_C PARP Blocked PARPi->PARP_C DNA_DSB_C Double-Strand Break (DSB) PARP_C->DNA_DSB_C Accumulation of SSBs leads to DSBs HR_C Defective HR Repair DNA_DSB_C->HR_C Repair Fails Cell_Death Cell Death (Apoptosis) HR_C->Cell_Death Experimental_Workflow Start Start: Compound of Interest Biochemical_Assay Biochemical Assay (PARP Activity - IC50) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Viability_Assay Cell Viability (HR-deficient vs. HR-proficient) Cell_Based_Assays->Viability_Assay Trapping_Assay PARP Trapping Assay Cell_Based_Assays->Trapping_Assay In_Vivo_Studies In Vivo Xenograft Studies Viability_Assay->In_Vivo_Studies Trapping_Assay->In_Vivo_Studies Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy_Evaluation End Comparative Efficacy Profile Efficacy_Evaluation->End

Caption: A generalized workflow for evaluating the efficacy of PARP inhibitors.

In Vivo Models

Patient-derived xenograft (PDX) models, where tumors from patients with known BRCA mutation status are implanted into immunodeficient mice, are powerful tools for evaluating the in vivo efficacy of PARP inhibitors.

  • Protocol:

    • Establish PDX models from BRCA-mutated tumors.

    • Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, PARP inhibitor A, PARP inhibitor B, etc.).

    • Administer the drugs orally at clinically relevant doses and schedules.

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., PAR levels, DNA damage markers like γH2AX).

Conclusion and Future Directions

The development of PARP inhibitors represents a significant advancement in personalized cancer therapy. While the core mechanism of inducing synthetic lethality is shared among these agents, their differing PARP trapping potencies and other pharmacological properties contribute to distinct clinical profiles. Olaparib, niraparib, rucaparib, and talazoparib have all demonstrated substantial clinical benefit, particularly in patients with BRCA mutations. [12]Veliparib, with its lower trapping efficiency, has been explored more in combination therapies. [8][13][14] Future research will continue to focus on expanding the utility of PARP inhibitors beyond BRCA-mutated cancers to other tumors with HR deficiencies (a concept known as "BRCAness"). [12]Combination strategies with immunotherapy, anti-angiogenic agents, and other targeted therapies are also promising areas of investigation. [8][15]A thorough understanding of the comparative efficacy and mechanisms of these inhibitors, as outlined in this guide, is essential for driving the next wave of innovation in cancer treatment.

References

  • Veliparib - Grokipedia. (n.d.).
  • Olaparib - Wikipedia. (2024, January 15). Retrieved January 20, 2026, from [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved January 20, 2026, from [Link]

  • Talazoparib - Wikipedia. (2023, December 29). Retrieved January 20, 2026, from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved January 20, 2026, from [Link]

  • Olaparib - PMC - NIH. (2015, July 27). Retrieved January 20, 2026, from [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022, February 24). Retrieved January 20, 2026, from [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. (2020, May 1). Retrieved January 20, 2026, from [Link]

  • Veliparib - Wikipedia. (2023, November 28). Retrieved January 20, 2026, from [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (2018, May). Retrieved January 20, 2026, from [Link]

  • Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved January 20, 2026, from [Link]

  • What is Rucaparib (PARP inhibitor)? - Dr.Oracle. (2025, December 7). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Rucaparib Monograph for Professionals - Drugs.com. (2024, May 10). Retrieved January 20, 2026, from [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. (2022, August 25). Retrieved January 20, 2026, from [Link]

  • Rucaparib - Wikipedia. (2023, November 28). Retrieved January 20, 2026, from [Link]

  • Niraparib - Wikipedia. (2023, November 28). Retrieved January 20, 2026, from [Link]

  • Exploring and comparing adverse events between PARP inhibitors - PMC - NIH. (2019, September 1). Retrieved January 20, 2026, from [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2019, August 28). Retrieved January 20, 2026, from [Link]

  • List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. (2023, April 14). Retrieved January 20, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, March 13). Retrieved January 20, 2026, from [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. (2015, July 29). Retrieved January 20, 2026, from [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. (2014, October 1). Retrieved January 20, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022, March 8). Retrieved January 20, 2026, from [Link]

  • PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival - PMC - NIH. (2021, July 1). Retrieved January 20, 2026, from [Link]

  • Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors - Frontiers. (2015, January 20). Retrieved January 20, 2026, from [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC. (2025, July 3). Retrieved January 20, 2026, from [Link]

  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Role of PARP Inhibitors in BRCA-Related Malignancies - U.S. Pharmacist. (2018, September 14). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid Scaffold

The this compound scaffold is a promising starting point in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring a bromine-substituted benzoic acid core coupled with a methylpiperazine moiety, allows for diverse chemical modifications to optimize potency and selectivity for various biological targets. This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, drawing upon experimental data from structurally related compounds to illuminate promising avenues for drug discovery and development. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, analysis of related chemical classes strongly suggests significant potential in oncology, particularly as kinase and PARP inhibitors. This document will synthesize available data to guide researchers in the rational design and evaluation of novel derivatives.

Anticipated Biological Activities and Comparative Analysis

Based on the biological activities of structurally similar compounds, derivatives of this compound are anticipated to exhibit potent anticancer properties, likely through the inhibition of key cellular signaling pathways.

Anticancer Activity: A Focus on Kinase and PARP Inhibition

The core structure of this compound is a key intermediate in the synthesis of kinase inhibitors and antipsychotic agents[1]. This strongly suggests that its derivatives are prime candidates for development as anticancer agents, particularly as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP).

Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 4-methylbenzamide substructure, which can be formed from the topic compound, is a key component of several known kinase inhibitors[2]. Derivatives of 4-(aminomethyl)benzamide have shown significant in vitro and in silico anti-kinase activity[2]. For instance, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have demonstrated potent inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar range[2].

Table 1: Anticancer Activity of Representative 4-Methylbenzamide Derivatives (Structurally Related to the Topic Scaffold)

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7 (purine derivative)K562 (Leukemia)2.27[2]
HL-60 (Leukemia)1.42[2]
OKP-GS (Renal Carcinoma)4.56[2]
Compound 10 (purine derivative)K562 (Leukemia)2.53[2]
HL-60 (Leukemia)1.52[2]

PARP Inhibition:

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide moiety is a common feature in many PARP inhibitors. Structure-based design has led to the development of highly potent and selective PARP-1 inhibitors with IC50 values in the nanomolar range[3][4].

Table 2: PARP-1 Inhibitory Activity of Representative Benzamide and Rucaparib Analogs (Structurally Related to the Topic Scaffold)

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)Reference
Y17 (Rucaparib analog)0.61--[3]
Y29 (Rucaparib analog)0.66--[3]
Y31 (Rucaparib analog)0.41--[3]
Y49 (Rucaparib analog)0.9661.9064.5[3][4]

The data on these related compounds strongly suggest that by modifying the carboxylic acid group of this compound into various amides, a library of potent anticancer agents could be generated. The bromine atom on the benzoic acid ring can also be a key interaction point within the target protein's active site and can be explored for further structure-activity relationship (SAR) studies[5].

Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, the following experimental protocols are recommended.

Synthesis of 4-bromo-2-(4-methyl-1-piperazinyl)benzamide Derivatives

A general method for the synthesis of amide derivatives from the parent carboxylic acid would involve a standard amide coupling reaction.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and an amine base like N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on this compound derivatives are limited, we can infer potential relationships from analogous series.

  • The Amide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. In related benzamide series, both aliphatic and aromatic substituents have been shown to be effective, and the specific group can influence potency and selectivity[6].

  • The Piperazine Ring: The methyl group on the piperazine is a common feature in many bioactive molecules. Modifications at this position could influence pharmacokinetic properties and target engagement.

  • The Bromo Substituent: The bromine atom at the 4-position of the benzoic acid ring can participate in halogen bonding and other interactions within the target's active site. Exploring other halogen substitutions (Cl, F) or different electron-withdrawing/donating groups at this position could be a fruitful area for optimization[5].

Future research should focus on the synthesis of a focused library of 4-bromo-2-(4-methyl-1-piperazinyl)benzamide derivatives with diverse substitutions on the amide nitrogen. Screening this library against a panel of cancer cell lines and relevant kinases and PARP enzymes will be crucial to establish a clear SAR and identify lead compounds for further development.

Visualizing the Path Forward: Diagrams for Drug Discovery

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start 4-bromo-2-(4-methyl-1- piperazinyl)benzoic acid coupling Amide Coupling (Various Amines) start->coupling library Library of Amide Derivatives coupling->library char Structural Characterization (NMR, MS) library->char mtt MTT Assay (Cancer Cell Lines) char->mtt kinase Kinase Inhibition Assay char->kinase parp PARP Inhibition Assay char->parp ic50 IC50 Determination mtt->ic50 kinase->ic50 parp->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis, screening, and optimization of this compound derivatives.

parp_inhibition_pathway dna_ssb DNA Single-Strand Break (SSB) parp1 PARP1 Recruitment and Activation dna_ssb->parp1 par Poly(ADP-ribosyl)ation (PARylation) parp1->par trapping PARP Trapping on DNA parp1->trapping repair SSB Repair par->repair survival Cell Survival repair->survival inhibitor 4-bromo-2-(4-methyl-1-piperazinyl) benzoic acid derivative (Potential PARP Inhibitor) inhibitor->parp1 Inhibition inhibitor->trapping Enhancement replication Replication Fork Collapse trapping->replication dna_dsb DNA Double-Strand Break (DSB) replication->dna_dsb hr Homologous Recombination (BRCA Proficient) dna_dsb->hr nhej Non-Homologous End Joining (BRCA Deficient) dna_dsb->nhej hr->survival apoptosis Apoptosis nhej->apoptosis

Caption: The proposed mechanism of action for derivatives acting as PARP inhibitors, leading to synthetic lethality in BRCA-deficient cancer cells.

References

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1226. [Link]

  • Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Sharma, P., et al. (2019). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2666-2671. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629. [Link]

  • MySkinRecipes. This compound. [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(18), 4139. [Link]

Sources

A Strategic Guide to Profiling the Cross-Reactivity of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, small molecules are rarely magic bullets; more often, they are promiscuous agents with a spectrum of biological targets. This polypharmacology can be a double-edged sword, leading to either beneficial synergistic effects or detrimental off-target toxicities. The molecule 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid represents a key structural intermediate, frequently utilized in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors and antipsychotic agents.[1] Its architecture, featuring a substituted benzoic acid and a piperazine moiety, is a privileged scaffold found in numerous approved drugs.[2][3]

Given its role as a foundational building block, understanding the intrinsic biological activity and potential cross-reactivity of this molecule—and its subsequent derivatives—at the earliest stages of development is not just advantageous; it is critical. Proactive profiling prevents the costly failure of lead candidates in later stages and provides a deeper understanding of the structure-activity relationships (SAR) that govern target selectivity.

This guide provides a comprehensive, hypothesis-driven framework for systematically evaluating the cross-reactivity of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, presenting a self-validating, multi-tiered workflow designed for maximum efficiency and data integrity. This is the strategic approach necessary to transform a simple chemical intermediate into a well-characterized lead series with a predictable biological footprint.

Part 1: Hypothesis-Driven Target Selection

Before any assay is run, a logical hypothesis for potential biological targets must be established. For a fragment-like intermediate such as this compound, this is primarily driven by structural analogy to known pharmacologically active agents.

The piperazine ring is a cornerstone of many Bcr-Abl tyrosine kinase inhibitors, a class of drugs that revolutionized the treatment of chronic myelogenous leukemia (CML).[2][4] Compounds like Imatinib and Dasatinib, while structurally more complex, share the core feature of a nitrogen-containing heterocycle that interacts within the ATP-binding pocket of protein kinases.[5] This strong structural precedent makes the human kinome the most logical and high-yield target space for an initial cross-reactivity screen. The brominated aromatic ring further suggests potential interactions through halogen bonding, a feature increasingly recognized for its role in modulating binding affinity and selectivity.[6]

Therefore, our investigation will be predicated on the hypothesis that this compound and its derivatives are likely to interact with multiple protein kinases. The goal is not only to identify a primary target but to comprehensively map its "off-target" interaction profile.

cluster_0 Structural Analysis cluster_1 Comparative Analysis cluster_2 Hypothesis Formulation Compound This compound Scaffold Piperazine & Substituted Benzoic Acid Motifs Compound->Scaffold Deconstruction APIs Known Active Drugs (e.g., Imatinib, Dasatinib) Scaffold->APIs Similarity Search TargetFamily Primary Target Family: Protein Kinases (e.g., Bcr-Abl) APIs->TargetFamily Inference

Caption: Logical workflow for initial target identification.

Part 2: A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is the most resource-efficient strategy for selectivity profiling.[7] It begins with a broad, cost-effective screen to cast a wide net, followed by progressively more focused and complex assays to validate and characterize the initial findings.

T1_Input Test Compound (e.g., 10 µM) T1_Assay Tier 1: Broad Kinome Scan (Competitive Binding Assay) T1_Input->T1_Assay T1_Output Primary Hits (% Inhibition > 70%) T1_Assay->T1_Output T2_Input Primary Hits T1_Output->T2_Input T2_Assay Tier 2: Dose-Response Validation (Functional Enzymatic Assay) T2_Input->T2_Assay T2_Output Confirmed Off-Targets (IC50 / Kd Values) T2_Assay->T2_Output T3_Input Confirmed Off-Targets T2_Output->T3_Input Final Selectivity Profile & SAR T2_Output->Final T3_Assay Tier 3: Cellular Target Engagement (e.g., NanoBRET, Western Blot) T3_Input->T3_Assay T3_Output Cellular Potency & Phenotype (Cellular IC50) T3_Assay->T3_Output T3_Output->Final

Caption: A three-tiered workflow for selectivity profiling.

Tier 1: Broad Kinome Screening via Competitive Binding Assay

Rationale: The initial goal is to quickly identify any potential kinase interaction. A competitive binding assay is ideal for this purpose as it directly measures the displacement of a labeled ligand from the kinase's ATP pocket.[8] This method is independent of enzymatic activity, requires no substrate optimization, and can be multiplexed to screen against hundreds of kinases simultaneously. We recommend testing at a single, high concentration (e.g., 10 µM) to ensure detection of even weak affinities.

Experimental Protocol: Generic Competitive Binding Assay

  • Kinase Immobilization: Recombinant human kinases are immobilized on a solid support (e.g., beads or plate surface).

  • Assay Preparation: In a multi-well plate, combine the immobilized kinase, a fluorescently-labeled, broad-spectrum kinase inhibitor (the "probe"), and the test compound (this compound) at a final concentration of 10 µM. Include a DMSO vehicle control.

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 hours to reach binding equilibrium.

  • Washing: Wash the plate to remove unbound probe and test compound.

  • Signal Detection: Measure the remaining fluorescent signal. A reduction in signal compared to the DMSO control indicates that the test compound has displaced the probe, signifying a binding interaction.

  • Data Analysis: Express the result as percent inhibition (%I) relative to the DMSO control.

Hypothetical Tier 1 Data: this compound (10 µM)
Kinase Target Percent Inhibition (%)
ABL195
SRC88
LCK81
EGFR45
CDK221
MAPK115
Interpretation: Kinases with >70% inhibition (ABL1, SRC, LCK) are designated as "primary hits" and advance to Tier 2 for validation.
Tier 2: Dose-Response Validation via Functional Enzymatic Assay

Rationale: A binding event does not guarantee functional inhibition. Tier 2 aims to confirm that the "hits" from the binding assay translate to a reduction in the kinase's catalytic activity and to quantify the potency of this inhibition (IC50).[9] Radiometric assays using [³³P]-ATP are the gold standard for their directness, but non-radioactive, luminescence-based methods such as ADP-Glo™ have become widely adopted for their high-throughput capabilities and safety.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a multi-well plate, add the kinase, its specific peptide substrate, and ATP at its Kₘ concentration.

  • Compound Titration: Add the test compound in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM). Include a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow for substrate phosphorylation.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Pathway Modulation

Rationale: In vitro biochemical assays operate in a simplified, artificial environment. It is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular milieu, and exert a functional effect.[7] Western blotting to probe the phosphorylation status of a known downstream substrate is a direct and reliable method to confirm target engagement and pathway modulation.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 cells for Bcr-Abl) to 70-80% confluency. Treat the cells with the test compound across a range of concentrations (e.g., 0.1 to 30 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific to the phosphorylated form of a downstream target (e.g., p-CrkL for Bcr-Abl).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Densitometry: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of this workflow is to generate a clear, comparative dataset that can guide further medicinal chemistry efforts. To illustrate this, we will compare our lead compound against two hypothetical analogs to derive initial SAR insights.

  • Compound X: this compound

  • Analog A: 4-chloro -2-(4-methyl-1-piperazinyl)benzoic acid (investigating halogen effect)

  • Analog B: 4-bromo-2-(1-piperazinyl )benzoic acid (investigating N-methyl effect)

To quantify selectivity, we can use metrics like the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration. A lower S-score indicates higher selectivity.[7]

Comparative Cross-Reactivity Profile
Target Parameter Compound X Analog A Analog B
Primary Target
ABL1IC50 (nM)5015045
Confirmed Off-Targets
SRCIC50 (nM)250900180
LCKIC50 (nM)4001200350
EGFRIC50 (nM)>10,000>10,000>10,000
Selectivity Metrics
SRC vs ABL1 Fold-Selectivity(IC50 SRC / IC50 ABL1)5x6x4x
LCK vs ABL1 Fold-Selectivity(IC50 LCK / IC50 ABL1)8x8x7.8x
S-Score (1 µM)(# kinases with >90% I)314

Interpretation and Actionable Insights:

  • Halogen Effect (Compound X vs. Analog A): Replacing bromine with chlorine (Analog A) resulted in a 3-fold loss of potency against the primary target (ABL1) and a 3- to 4-fold loss against off-targets SRC and LCK. This suggests the bromine atom may be engaging in a critical halogen bond that enhances affinity across this family of kinases. The improved selectivity score (S-score of 1 vs. 3) for Analog A is noted but is a direct consequence of its overall weaker activity.

  • N-Methyl Effect (Compound X vs. Analog B): Removal of the N-methyl group (Analog B) had a minimal effect on potency against both the primary target and key off-targets. However, it led to a slightly worse selectivity score, suggesting the N-methyl group may provide a subtle steric hindrance that discourages binding to other kinases.

  • Strategic Direction: Based on this hypothetical data, future synthetic efforts should focus on retaining the bromo-substituent while exploring modifications to the piperazine ring or the benzoic acid portion of the molecule to improve selectivity against SRC and LCK, the primary off-targets identified.

Conclusion

The process of profiling the cross-reactivity of a chemical intermediate like this compound is a foundational step in rigorous drug discovery. By employing a hypothesis-driven, multi-tiered approach, researchers can efficiently and systematically map the selectivity profile of a compound and its analogs. This guide provides not just the protocols, but the strategic rationale needed to interpret the resulting data, generate actionable structure-activity relationship insights, and ultimately build a robust data package that supports the development of safer, more effective therapeutics. Adhering to this level of scientific integrity from the outset is the surest path to mitigating late-stage attrition and successfully advancing novel chemical entities toward the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for kinase inhibitors guides target discovery. Cell, 152(5), 1171-1182. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

  • Jabbour, E., & Kantarjian, H. (2018). Chronic myeloid leukemia: 2018 update on diagnosis, therapy and monitoring. American Journal of Hematology, 93(3), 442-459. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitor Scaffolds: A Comparative Analysis of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous, multi-faceted benchmarking. This guide provides an in-depth, technical framework for evaluating the performance of a novel kinase inhibitor scaffold, represented here by 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid . While this compound is recognized as a key intermediate in the synthesis of kinase inhibitors and antipsychotic agents, its specific biological activity and performance benchmarks are not widely published[1][2].

Therefore, this guide will present a hypothetical yet scientifically rigorous benchmarking study, comparing its potential performance against a well-established class of targeted therapeutics: Poly (ADP-ribose) polymerase (PARP) inhibitors. We will use the clinically approved PARP inhibitors Olaparib , Talazoparib , and the investigational compound Veliparib as our comparators. This comparison, while illustrative, will provide a robust template for the experimental design, data analysis, and interpretation required to assess a new molecular entity's potential.

The Rationale for Comparison: Synthetic Lethality and DNA Damage Response

Our hypothetical investigation is grounded in the principle of synthetic lethality, a cornerstone of modern targeted cancer therapy. This concept posits that while the loss of either of two specific genes is compatible with cell viability, their simultaneous loss is lethal. A prime example of this is the interplay between BRCA1/2 mutations and PARP inhibition.[3] Cells with BRCA1/2 mutations have a compromised ability to repair DNA double-strand breaks through homologous recombination.[3][4] This renders them highly dependent on PARP-mediated single-strand break repair.[4][5] Inhibition of PARP in these cells leads to an accumulation of DNA damage, ultimately resulting in cell death.[6][7][8]

While the direct target of this compound is unknown, its use as a scaffold for kinase inhibitors suggests a potential role in modulating cellular signaling pathways, including those involved in the DNA damage response. By comparing it to well-characterized PARP inhibitors, we can establish a performance baseline and elucidate its potential mechanism of action.

Comparative Compounds: A Snapshot

CompoundMechanism of ActionKey Characteristics
Olaparib (Lynparza) Potent inhibitor of PARP1 and PARP2, trapping PARP on DNA.[5][6][7]First-in-class PARP inhibitor approved for various cancers, including BRCA-mutated breast, ovarian, and prostate cancers.[5][9]
Talazoparib (Talzenna) Dual mechanism: PARP catalytic inhibition and highly potent PARP trapping.[10][11]Noted for being a more potent PARP trapper than other inhibitors.[10][12] Approved for BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[10]
Veliparib (ABT-888) Inhibitor of PARP1 and PARP2.[13][14][15]Investigational agent with good brain penetration, often studied in combination with chemotherapy.[13][14]
This compound Unknown (Investigational)A chemical scaffold used in the synthesis of kinase inhibitors.[2]

Proposed Experimental Benchmarking Workflow

The following diagram outlines a comprehensive workflow for the comparative analysis of our investigational compound against the selected PARP inhibitors.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation A Biochemical PARP1/2 Inhibition Assay B PARP Trapping Assay A->B Determine potency and mechanism C Kinase Panel Screening (400+ kinases) A->C Assess target selectivity E Cell Viability Assays (BRCA-mutant vs. BRCA-wildtype cell lines) A->E B->E I Comparative Potency & Selectivity Analysis C->I D Aqueous Solubility & Permeability (PAMPA) Assess drug-like properties J Structure-Activity Relationship (SAR) Insights D->J F γ-H2AX Foci Formation Assay (DNA Damage) E->F Correlate viability with DNA damage G Apoptosis Assay (Annexin V/PI Staining) F->G Confirm mechanism of cell death H IC50/EC50 Determination H->I Quantitative comparison I->J Guide future optimization G cluster_0 DNA Damage & Repair cluster_1 Cellular Outcomes cluster_2 Therapeutic Intervention SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB leads to (if unrepaired) PARP PARP Enzyme SSB->PARP recruits HR Homologous Recombination (HR) Repair (BRCA1/2 Dependent) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis (if HR disabled) PARP->SSB repairs Viability Cell Viability HR->Viability PARPi PARP Inhibitor PARPi->PARP inhibits BRCAm BRCA Mutation BRCAm->HR disables

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for benchmarking the performance of a novel chemical entity, this compound, against established PARP inhibitors. By employing a multi-tiered approach encompassing biochemical, cellular, and physicochemical assays, researchers can systematically evaluate a compound's potency, selectivity, and drug-like properties. The provided protocols and illustrative data serve as a robust template for designing and executing such comparative studies, which are essential for advancing promising molecules through the drug discovery pipeline.

References

  • Veliparib - Grokipedia. (n.d.).
  • Olaparib - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Talazoparib - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). (n.d.). Retrieved January 19, 2026, from [Link]

  • Olaparib - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Retrieved January 19, 2026, from [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023, March 20). Retrieved January 19, 2026, from [Link]

  • Veliparib - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved January 19, 2026, from [Link]

  • Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. (2019, May 10). Retrieved January 19, 2026, from [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • PARP Inhibitors | Targeted cancer drugs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Clinical Trials Using Olaparib - NCI - National Cancer Institute. (n.d.). Retrieved January 19, 2026, from [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. (2015, July 29). Retrieved January 19, 2026, from [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick: A. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl-4-bromo benzoic acid | Alzchem Group. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).
  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC. (2025, July 3). Retrieved January 19, 2026, from [Link]

  • Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. (2024, January 11). Retrieved January 19, 2026, from [Link]

  • Role of PARP Inhibitors in BRCA-Related Malignancies - U.S. Pharmacist. (2018, September 14). Retrieved January 19, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022, March 8). Retrieved January 19, 2026, from [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is fundamentally dependent on the purity of its preceding chemical intermediates.[1][2] 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a substituted benzoic acid and a piperazine moiety, makes it a versatile intermediate.[3] However, the synthetic route to this compound can introduce a spectrum of impurities, including starting materials, by-products, and degradation products. These impurities, even at trace levels, can profoundly impact the safety and efficacy of the final drug product, making rigorous purity assessment an non-negotiable aspect of quality control.[1][4]

This guide provides an in-depth comparison of analytical techniques for assessing the purity of commercial this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating analytical strategy rooted in the principle of orthogonality. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for ensuring the quality of this critical intermediate, in alignment with global regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is universally regarded as the gold standard for determining the purity of pharmaceutical intermediates and APIs.[8] Its strength lies in its exceptional ability to separate complex mixtures, allowing for the detection and quantification of the main component alongside its organic impurities.[9][10]

Causality of Method Design:

The choice of a reverse-phase HPLC method is deliberate. This compound is a moderately polar organic molecule, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. A gradient elution, where the mobile phase composition changes over time from weaker (more aqueous) to stronger (more organic), is essential. This ensures that impurities with a wide range of polarities—from highly polar starting materials to nonpolar by-products—are effectively resolved and eluted from the column as sharp, distinct peaks. The inclusion of an acid modifier (e.g., formic or phosphoric acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid and the basic piperazine nitrogen, leading to better peak shape and reproducible retention times.[11][12]

Experimental Protocol: HPLC-UV Purity Determination

Objective: To separate and quantify the main component and all detectable organic impurities using an area normalization method.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.[13]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This results in a concentration of approximately 0.1 mg/mL.[12]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute (ACN/H2O) Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV Detection (235 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for HPLC-UV purity assessment.

Performance Comparison: HPLC-UV
StrengthsLimitations
High resolution and separation power for complex mixtures.[8][10]Provides no structural information on unknown impurities.
Excellent for quantification (precision and accuracy).[7][14]Co-eluting impurities may lead to inaccurate quantification.
Robust and widely available technology.Assumes all impurities have the same response factor at the chosen wavelength.
Method validation is well-defined by regulatory guidelines.[14][15]Not suitable for non-chromophoric or highly volatile impurities.

Orthogonal Methods for a Self-Validating System

A single analytical method, no matter how robust, provides only one perspective on a sample's purity. True confidence is achieved by employing orthogonal techniques—methods that measure the same attribute (purity) based on different chemical or physical principles. This approach is a cornerstone of modern analytical procedure validation.[6][16]

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it cannot identify them. LC-MS is the definitive tool for this purpose, coupling the separation power of HPLC with the mass-discerning capability of a mass spectrometer.[9][17] It is indispensable for impurity profiling and structural elucidation.[18][19]

Causality of Method Design:

By hyphenating the established HPLC method with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for each impurity peak. This information is a critical first step in determining the molecular weight and, subsequently, the elemental composition and structure of an unknown. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides highly accurate mass measurements, significantly narrowing the list of possible molecular formulas for an unknown impurity.[18]

Experimental Protocol: LC-MS Impurity Identification

Objective: To obtain mass-to-charge ratio data for the main peak and all impurity peaks to aid in structural identification.

  • Instrumentation:

    • HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Quadrupole, TOF, or Orbitrap) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Utilize the same column and mobile phase conditions as the HPLC-UV method. Using a volatile buffer like formic acid is crucial for MS compatibility.

  • MS Conditions:

    • Ionization Mode: ESI Positive (due to the basic piperazine nitrogen).

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Data Acquisition: Full scan mode. For targeted impurities, tandem MS (MS/MS) can be used to obtain fragmentation data for further structural confirmation.[9]

Visualization: LC-MS Impurity Identification Workflow

LCMS_Workflow LC_Separation HPLC Separation of Sample Components Ionization Ionization (ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (m/z Measurement) Ionization->Mass_Analysis Impurity_ID Impurity Identification (Match m/z to Structure) Mass_Analysis->Impurity_ID

Caption: Impurity identification workflow using LC-MS.

Performance Comparison: LC-MS
StrengthsLimitations
High sensitivity and selectivity for impurity detection.[17][18]Response can be highly variable and dependent on compound ionizability.
Provides molecular weight information for unknown peaks.[19]Quantification can be complex and often requires impurity-specific standards.
HRMS provides high-accuracy mass for formula determination.[18]Matrix effects can cause ion suppression or enhancement.
Tandem MS (MS/MS) aids in definitive structural elucidation.[9]Higher cost and complexity compared to HPLC-UV.

Absolute Purity Assay: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method of measurement, meaning it can determine the amount of a substance without needing a reference standard of that same substance.[20] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[21] This makes qNMR a powerful orthogonal technique to HPLC for an absolute assay determination.[22][23]

Causality of Method Design:

The qNMR experiment is designed to ensure accurate integration of signals. This is achieved by using a certified internal standard of known purity and concentration. By comparing the integral of a specific, well-resolved proton signal from our analyte with a signal from the internal standard, we can calculate the absolute purity of the analyte. A long relaxation delay (D1) is crucial to allow all protons to fully relax between scans, ensuring the signal intensity is truly quantitative.

Experimental Protocol: Purity by ¹H qNMR

Objective: To determine the absolute mass purity of the sample using a certified internal standard.

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample and ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or 16 (sufficient for good signal-to-noise).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate purity using the following formula:[20]

      • Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

      • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass weighed, P = Purity of the standard. Subscripts ₓ and ₛₜₐ refer to the analyte and standard, respectively.

Visualization: Principle of qNMR

qNMR_Principle cluster_sample NMR Tube cluster_nmr NMR Measurement cluster_calc Calculation Analyte Analyte (Known Mass, Unknown Purity) Spectrum Acquire Spectrum Analyte->Spectrum Standard Internal Standard (Known Mass, Known Purity) Standard->Spectrum Integrate Integrate Signals (Analyte & Standard) Spectrum->Integrate Ratio Calculate Molar Ratio from Integral Ratio Integrate->Ratio Purity Determine Analyte Purity Ratio->Purity

Caption: The principle of quantitative NMR (qNMR).

Performance Comparison: qNMR
StrengthsLimitations
Primary method; does not require an analyte-specific standard.[20][21]Lower sensitivity compared to chromatography; not ideal for trace impurities.
Highly accurate and precise for assay determination.[22]Signal overlap can complicate integration and reduce accuracy.[24]
Provides structural confirmation simultaneously with quantification.[25]Requires more expensive instrumentation and specialized expertise.
Can quantify non-chromophoric substances and even residual solvents.[23]Paramagnetic impurities can interfere with the measurement.

Solid-State Purity and Volatiles: Thermal Analysis (DSC/TGA)

Thermal analysis provides an orthogonal assessment of purity based on the physical properties of the material. Differential Scanning Calorimetry (DSC) can estimate the purity of highly crystalline substances, while Thermogravimetric Analysis (TGA) is excellent for quantifying volatile impurities like water and residual solvents.[26][27][28]

Causality of Method Design:
  • DSC: The presence of impurities disrupts a substance's crystal lattice, causing it to melt at a lower temperature and over a broader range. The van't Hoff equation relates this melting point depression to the mole fraction of the impurity. DSC precisely measures this process, allowing for a purity calculation.[4] This method is only effective for substances that are >98.5% pure and exhibit a sharp, well-defined melt.

  • TGA: This technique measures the change in mass of a sample as it is heated. It can precisely quantify the amount of volatile content (e.g., water, solvents) by identifying the mass loss at specific temperature ranges.[29]

Experimental Protocol: DSC Purity and TGA Volatiles

Objective: To estimate the purity of the crystalline material via DSC and quantify volatile content via TGA.

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC).

    • Thermogravimetric Analyzer (TGA).

  • DSC Conditions:

    • Sample: 2-3 mg of sample in a hermetically sealed aluminum pan.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Heating Rate: A slow rate, e.g., 1-2°C/min, through the melting range.

  • TGA Conditions:

    • Sample: 5-10 mg of sample in an open ceramic or aluminum pan.

    • Atmosphere: Nitrogen at 50 mL/min.

    • Heating Program: Ramp from ambient to ~300°C at 10°C/min.

  • Data Analysis:

    • DSC: Use the instrument software to calculate purity based on the van't Hoff model applied to the melting endotherm.

    • TGA: Determine the percentage mass loss in distinct steps corresponding to the boiling points of suspected solvents or water.

Performance Comparison: Thermal Analysis
StrengthsLimitations
DSC: Fast, requires no solvents, and provides absolute purity value.[4]DSC: Only applicable to highly pure, crystalline, stable compounds.
TGA: Highly accurate for quantifying water and residual solvents.[27][28]DSC: Cannot distinguish between different impurities.
Provides information on solid-state properties (polymorphism, stability).[28]TGA: Cannot identify the specific solvent, only the total volatile content.
Complementary to chromatographic and spectroscopic methods.[26][30]TGA: Sample degradation at high temperatures can interfere with results.

Assay by Functional Group: Titrimetry

Titrimetry is a classic, absolute chemical analysis method that determines the concentration of a substance by reacting it with a solution of known concentration. For this compound, an acid-base titration can be used to assay the carboxylic acid functional group.[31]

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay of the main component by titrating the acidic functional group.

  • Instrumentation:

    • Autotitrator with a pH electrode.

  • Procedure:

    • Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., a mixture of water and ethanol).

    • Titrate the solution with a standardized 0.1 M Sodium Hydroxide (NaOH) solution.[32]

    • The endpoint is determined from the inflection point of the titration curve.

Performance Comparison: Titrimetry
StrengthsLimitations
Absolute, high-precision method based on stoichiometry.[31]Not specific; any acidic or basic impurity will be titrated along with the analyte.
Inexpensive and robust instrumentation.Less sensitive than chromatographic methods.
Directly traceable to primary standards.Requires larger sample amounts.

Summary and Recommended Integrated Strategy

No single technique is sufficient for a complete purity assessment. A robust, self-validating strategy integrates these orthogonal methods to build a comprehensive quality profile.

Comparative Data Summary
TechniquePrimary UsePrincipleSensitivitySpecificityThroughput
HPLC-UV Impurity Profile & Assay (Relative)Chromatographic SeparationHighHigh (Separation)Moderate
LC-MS Impurity IdentificationSeparation & Mass-to-Charge RatioVery HighVery High (Separation & Mass)Moderate
qNMR Assay (Absolute) & Structure ConfirmationNuclear Magnetic ResonanceLowVery High (Structure-specific signals)Low
DSC Purity (Absolute, for Crystalline)Melting Point DepressionLowLow (Measures total soluble impurities)High
TGA Water & Residual SolventsMass Loss upon HeatingModerateLow (Measures total volatiles)High
Titration Assay (Absolute)Chemical Reaction (Acid-Base)LowLow (Measures total acidic/basic functionality)High
Visualization: Integrated Purity Assessment Workflow

Integrated_Workflow cluster_tier1 Tier 1: Routine QC & Screening cluster_tier2 Tier 2: Investigation & Identification cluster_tier3 Tier 3: Orthogonal Absolute Assay cluster_tier4 Tier 4: Residuals & Solid State Sample Commercial Sample Batch HPLC HPLC-UV (Purity Profile, % Area) Sample->HPLC qNMR qNMR (Absolute Purity Assay) Sample->qNMR Titration Titration (Functional Group Assay) Sample->Titration TGA TGA (Water & Solvents) Sample->TGA DSC DSC (Crystalline Purity) Sample->DSC LCMS LC-MS (Identify Unknown Impurities) HPLC->LCMS If unknowns > threshold Final_Report Comprehensive Purity Report HPLC->Final_Report LCMS->Final_Report qNMR->Final_Report Titration->Final_Report TGA->Final_Report DSC->Final_Report

Caption: A tiered, integrated workflow for comprehensive purity assessment.

Conclusion

Assessing the purity of a commercial pharmaceutical intermediate like this compound demands more than a single measurement. It requires a meticulously designed, multi-faceted analytical strategy. By leveraging HPLC as the primary separation tool and supplementing it with orthogonal techniques like LC-MS for identification, qNMR or titration for absolute assay, and thermal analysis for volatiles and solid-state properties, a complete and defensible purity profile can be established. This integrated approach not only ensures compliance with stringent regulatory standards but also fundamentally underpins the development of safe and effective medicines.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021). PubMed. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2022). MDPI. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). NETZSCH Analyzing & Testing. [Link]

  • How to detect the percentage of pharmaceutical intermediates? (2024). Novasol Biotech. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2011). American Pharmaceutical Review. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2012). ResearchGate. [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (n.d.). Sannova. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2024). AZoM. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. (2022). ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]

  • Benzoic Acid Assay by Titration. (n.d.). SlideShare. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). A-alwsci. [Link]

  • Measurement uncertainty evaluation for titrimetric determination of benzoic acid purity. (2021). ACG Publications. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2024). ManTech Publications. [Link]

  • DETERMINATION OF BENZOIC ACID. (n.d.). Singapore Food Agency. [Link]

  • Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. [Link]

  • Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions. (2022). Asian Journal of Chemical Sciences. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ResearchGate. [Link]

  • Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions. (2022). AWS. [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2022). IJARESM. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. [Link]

  • 4-Bromo-3-methylbenzoic acid. (2018). SIELC Technologies. [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2014). ResearchGate. [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-2-(4-methyl-1-piperazinyl)Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a trustworthy and effective laboratory operation. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant workflow.

Hazard Identification and Risk Assessment

Based on data for analogous compounds, this substance should be treated as hazardous.[1][2] The primary concerns are:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[2][3][4][5][6]

  • Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][5][6]

Hazard Classification Summary
Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]
Skin IrritationH315Causes skin irritation[1][2][3][5][6]
Eye IrritationH319Causes serious eye irritation[1][2][3][5][6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][3][5][6]

Causality: The benzoic acid moiety provides an acidic functional group, while the bromine atom and piperazinyl ring add to the molecule's reactivity and potential biological effects, underpinning its irritant and toxic properties. Therefore, this compound must be managed as regulated hazardous waste.

Personal Protective Equipment (PPE) Protocol

Given the identified hazards, a stringent PPE protocol is non-negotiable to prevent exposure during handling and disposal operations.

  • Hand Protection: Wear nitrile or neoprene protective gloves. Always inspect gloves before use and remove them with care to avoid skin contamination.[5]

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, wear impervious clothing to prevent skin exposure.[3]

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[5]

Waste Segregation and Containerization Workflow

Proper segregation and containerization are fundamental to preventing dangerous chemical reactions and ensuring safe transport and disposal. Never mix this waste stream with other chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.

WasteDisposalWorkflow Fig. 1: Disposal Workflow cluster_generation Waste Generation cluster_containerization Segregation & Containerization cluster_disposal Final Disposal Path Waste Generated Waste: This compound SolidWaste Solid Chemical Waste Waste->SolidWaste ContaminatedPPE Contaminated PPE (Gloves, Weigh Boats, etc.) Waste->ContaminatedPPE EmptyContainer Original Empty Container Waste->EmptyContainer WasteContainer Hazardous Solid Waste Container (Labeled, Sealed) SolidWaste->WasteContainer ContaminatedPPE->WasteContainer Decon Triple Rinse Container (Collect Rinsate as Aqueous Waste) EmptyContainer->Decon FinalDisposal Licensed Hazardous Waste Disposal Facility WasteContainer->FinalDisposal

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be followed precisely. Disposal must be conducted through your institution's EHS office or a contracted licensed waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8]

Step 1: Preparing the Waste Container
  • Select an Appropriate Container: Obtain a designated hazardous solid waste container from your EHS department. This container must be made of a material compatible with acidic and organic compounds, typically high-density polyethylene (HDPE).[9] The container must have a screw-top cap and be in good condition, free from cracks or deterioration.[9]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill out all required information, including:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

Step 2: Packaging Solid Waste
  • Location: Perform all waste packaging inside a certified chemical fume hood.

  • Transfer: Carefully transfer the solid this compound waste into the prepared hazardous waste container. Use a dedicated spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the solid, such as weigh paper, spatulas, or paper towels used for cleanup, must also be placed in the solid waste container.

  • Seal Securely: Once all waste is added, securely seal the container.[9][10] The container should remain sealed except when waste is being added.

Step 3: Managing Empty Containers
  • Decontamination: The original container of the chemical is considered hazardous waste until properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone), ensuring all interior surfaces are washed.[11]

  • Rinsate Collection: Crucially, the rinsate from this process is now hazardous liquid waste. Collect all rinsate in a designated hazardous aqueous/organic waste container. Do not discard it down the sink.

  • Final Disposal of Container: Once triple-rinsed, deface or remove the original label to prevent confusion.[11] The clean, empty container can then typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.

Step 4: Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area.[9] This area must be under the control of the laboratory personnel, secure, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate beyond the regulatory time limits (e.g., 90 days for large quantity generators in some jurisdictions).[12] Disposal must be handled by a licensed waste facility.

Emergency Procedures: Spills and Exposure

In Case of Skin Contact:

Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.[5]

In Case of Eye Contact:

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

In Case of Inhalation:

Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[5] Seek immediate medical attention.

In Case of a Spill:
  • Evacuate non-essential personnel from the area.

  • Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material like vermiculite or sand.[2]

  • Carefully sweep up the absorbed material and place it in the designated hazardous solid waste container.[5]

  • Avoid creating dust.[4][5]

  • Wash the spill area thoroughly once the material has been removed.

  • Prevent the spill from entering drains or waterways.[1][2]

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the U.S. Environmental Protection Agency (EPA).[13][14] RCRA establishes the "cradle-to-grave" approach, which holds the generator of the waste responsible for its safe management from generation to final disposal.[13] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[15] Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these critical federal standards.

References

  • Suvchem Laboratory Chemicals. 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID) Safety Data Sheet. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). [Link]

  • Red Stag. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. (2025-01-06). [Link]

  • Axonator. EPA Hazardous Waste Management. (2024-04-29). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.